2-Bromo-4-(trifluoromethyl)-1,1-biphenyl
Description
BenchChem offers high-quality 2-Bromo-4-(trifluoromethyl)-1,1-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(trifluoromethyl)-1,1-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H8BrF3 |
|---|---|
Molecular Weight |
301.10 g/mol |
IUPAC Name |
2-bromo-1-phenyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H8BrF3/c14-12-8-10(13(15,16)17)6-7-11(12)9-4-2-1-3-5-9/h1-8H |
InChI Key |
WSAOVTQNLMTXOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C(F)(F)F)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl (CAS No. 255837-15-1): Synthesis, Properties, and Applications in Modern Chemistry
Introduction
2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl is a highly functionalized aromatic compound that has garnered significant attention as a versatile intermediate in organic synthesis. Its molecular architecture, featuring a biphenyl core, a reactive bromine atom, and an electron-withdrawing trifluoromethyl group, makes it an invaluable building block for researchers in medicinal chemistry and materials science. The bromine atom serves as a strategic handle for palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular frameworks.[1][2] Concurrently, the trifluoromethyl (-CF3) group is a critical pharmacophore that can profoundly enhance the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity.[3][4] This guide provides an in-depth analysis of the synthesis, properties, and applications of this key intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Physicochemical Properties and Identification
Correctly identifying and handling chemical intermediates is paramount for experimental reproducibility and safety. 2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl is characterized by the CAS Number 255837-15-1.[5] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 255837-15-1 | [5] |
| Molecular Formula | C13H8BrF3 | [5] |
| Molecular Weight | 301.10 g/mol | [5] |
| Appearance | White to off-white powder or crystals | N/A |
| Storage | Sealed in dry, room temperature conditions | [5] |
Note: Physical properties such as melting and boiling points are not consistently reported across public databases and should be determined empirically for specific batches.
Part 2: The Strategic Importance of the Trifluoromethyl Group in Drug Design
The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry for optimizing drug candidates.[4] Its unique electronic properties and high bond energy confer several advantages:
-
Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP) superfamily.[6] Replacing a metabolically labile group (e.g., a methyl group) with a -CF3 group can block common metabolic pathways, thereby increasing the drug's half-life and bioavailability.[6]
-
Modulation of Lipophilicity : The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes.[3] This property is crucial for enhancing oral absorption and, in the case of neurotherapeutics, for penetrating the blood-brain barrier.[3]
-
Increased Binding Affinity : The strong electronegativity of the fluorine atoms can alter the electronic profile of a molecule, leading to more potent interactions with biological targets.[7] The -CF3 group can participate in favorable non-covalent interactions, such as dipole-dipole and ion-dipole interactions, within a protein's binding pocket.
These combined effects have led to the successful development of numerous drugs containing the trifluoromethyl moiety, including fluoxetine (Prozac) and celecoxib (Celebrex).[4]
Part 3: Synthesis and Mechanistic Insights
The most prevalent and efficient method for synthesizing 2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most powerful tools for forming carbon-carbon bonds in modern organic synthesis.[8] The reaction couples an organoboron compound (a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[9]
For the synthesis of the title compound, the logical disconnection involves 1-bromo-2-iodobenzene and 4-(trifluoromethyl)phenylboronic acid.
Mechanism: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[8][9]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (typically C-Br or C-I) of the aryl halide, forming a Pd(II) complex.[9]
-
Transmetalation : The organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new organopalladium(II) intermediate.[10] The base is crucial for activating the boronic acid, making it more nucleophilic.[10]
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[9]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Bromo-4'-(trifluoromethyl)biphenyl | 255837-15-1 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
Advanced Safety & Handling Protocol: 2-Bromo-4-(trifluoromethyl)-1,1-biphenyl in Drug Development Scale-Up
Executive Summary
2-Bromo-4-(trifluoromethyl)-1,1-biphenyl (often indexed as 2-Bromo-4'-(trifluoromethyl)biphenyl, CAS: 255837-15-1) is a highly privileged building block in modern medicinal chemistry. Its unique structural motif—combining a reactive aryl bromide for transition-metal-catalyzed cross-coupling with a metabolically stable, lipophilic trifluoromethyl (-CF3) group—makes it indispensable for synthesizing kinase inhibitors and agrochemicals. However, the exact physicochemical properties that make it valuable also introduce specific handling hazards. This technical guide provides a comprehensive, self-validating safety and operational protocol for researchers and drug development professionals scaling up reactions with this compound.
Physicochemical Profiling & Hazard Causality
Understanding the safety profile of 2-Bromo-4-(trifluoromethyl)-1,1-biphenyl requires analyzing the causality between its molecular structure and its macroscopic hazards.
Table 1: Physicochemical Properties and Hazard Causality
| Property / Feature | Value / GHS Code | Mechanistic Causality & Safety Implication |
| Molecular Weight | 301.10 g/mol | High mass density; vapors/dust are heavier than air and may settle in poorly ventilated areas. |
| LogP (Estimated) | ~4.5 - 5.0 | Highly lipophilic due to the -CF3 group and biphenyl core. Drives rapid dermal absorption and bioaccumulation. |
| Skin Irritation | GHS H315 | The lipophilic nature disrupts the stratum corneum lipid bilayer, facilitating deep tissue penetration and localized inflammation. |
| Eye Irritation | GHS H319 | Direct contact causes severe osmotic stress and irritation to the corneal epithelium. |
| Aquatic Toxicity | GHS H413 | The stable C-F bonds resist environmental degradation, leading to long-lasting bioaccumulation in aquatic lipid tissues. |
Toxicological Mechanisms & Bioaccumulation Potential
The toxicological profile of fluorinated biphenyls is dictated by their metabolic stability. The strongly electron-withdrawing -CF3 group deactivates the substituted phenyl ring toward cytochrome P450 (CYP450) mediated oxidation. While this is highly desirable for extending a drug's half-life, it means that occupational exposure leads to prolonged retention in adipose tissues .
Furthermore, if metabolism does occur, it typically happens on the unsubstituted biphenyl ring, potentially forming reactive arene oxide intermediates that can covalently bind to cellular macromolecules, leading to hepatotoxicity. Consequently, rigorous engineering controls (e.g., handling exclusively in a Class II fume hood or glovebox) are non-negotiable to prevent systemic absorption.
Self-Validating Experimental Protocol: Pd-Catalyzed Cross-Coupling
The most common application of 2-Bromo-4-(trifluoromethyl)-1,1-biphenyl is as an electrophile in Suzuki-Miyaura cross-coupling . The following step-by-step protocol integrates self-validating safety checks to ensure both high reaction yield and operator safety.
Step 1: Pre-Reaction Setup & Dispensing
-
Action: Dispense 2-Bromo-4-(trifluoromethyl)-1,1-biphenyl (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv) in a dry Schlenk flask inside a fume hood.
-
Causality & Safety Check: The -CF3 group makes the aryl bromide relatively electron-poor, accelerating the oxidative addition step with Palladium .
-
Validation: Ensure the flask is purged with Argon for at least 15 minutes. A positive pressure bubbler must show continuous flow to validate the exclusion of oxygen, which prevents the formation of explosive peroxides in ethereal solvents (e.g., THF) and protects the Pd(0) catalyst from oxidation.
Step 2: Reagent Addition & Heating
-
Action: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (2.0 equiv). Inject degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v). Heat to 80°C.
-
Causality & Safety Check: The biphasic nature of the solvent requires vigorous stirring to overcome mass transfer limitations.
-
Validation: Monitor the internal temperature using a calibrated thermocouple. The temperature must not exceed the boiling point of the solvent mixture to validate that over-pressurization of the reaction vessel is prevented.
Step 3: Reaction Quenching (Critical Safety Step)
-
Action: Cool the reaction to room temperature. Slowly add saturated aqueous NH₄Cl.
-
Causality & Safety Check: Unreacted boronic acids and active Pd species must be neutralized. NH₄Cl provides a mild acidic quench without generating excessive exothermic heat.
-
Validation: The cessation of gas evolution visually validates that the quench of unreacted carbonates is complete and the system is thermodynamically stable.
Step 4: Extraction & Halogenated Waste Segregation
-
Action: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers, dry over Na₂SO₄, and concentrate.
-
Causality & Safety Check: Because the product and starting materials are highly fluorinated and brominated, they must NOT be mixed with standard organic waste.
-
Validation: Dispose of all organic washings in a dedicated "Halogenated Organic Waste" container. This validates compliance with EPA/RCRA regulations and prevents toxic halogen gas release during facility waste incineration.
Emergency Response & Spill Mitigation Workflow
In the event of a spill, the high LogP and halogenated nature of the compound dictate the response:
-
Evacuate & Ventilate: Immediately increase fume hood exhaust. Do not inhale vapors.
-
Containment: Do NOT use water. Water will simply spread the highly lipophilic compound. Instead, use a non-combustible, lipophilic absorbent (e.g., diatomaceous earth or specialized spill pads).
-
Neutralization: Sweep the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container for high-temperature incineration.
Safe Handling Workflow Visualization
Workflow for the safe handling, reaction, and disposal of 2-Bromo-4-(trifluoromethyl)-1,1-biphenyl.
References
Technical Guide: Solubility Profiling of Trifluoromethylated Biphenyls in Organic Media
Topic: Solubility of Trifluoromethylated Biphenyls in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of trifluoromethyl (
Physicochemical Impact of the Trifluoromethyl Group
Electronic and Steric Modulation
The
-
Lipophilicity: The introduction of a
group typically increases the partition coefficient ( ) by approximately +0.88 to +1.2 units compared to the unsubstituted biphenyl. -
Solid-State Packing: The
group has a van der Waals volume ( ) similar to an isopropyl group. This bulk often disrupts - stacking in the crystal lattice, potentially lowering the melting point and enthalpy of fusion ( ), thereby enhancing solubility in organic solvents compared to non-fluorinated analogs.
Thermodynamic Solubility Framework
The solubility (
Where:
-
: Enthalpy of fusion.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> - : Melting point of the solute.[1][2]
- : Activity coefficient (deviation from ideality).
For trifluoromethylated biphenyls, the activity coefficient (
Solvent Selection & Solubility Data
Hansen Solubility Parameters (HSP)
To predict solubility, we utilize the Hansen Solubility Parameters (
Table 1: Predicted Solubility Profile of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile Based on structural similarity to 4-cyanobiphenyl and fluorinated aromatics.
| Solvent Class | Representative Solvent | Interaction Type | Predicted Solubility | Rationale |
| Non-Polar | Toluene | High | Excellent match for the biphenyl core; | |
| Chlorinated | Chloroform / DCM | Dipole-Dipole | Very High | High polarizability of solvent matches the polarizable aromatic system. |
| Polar Aprotic | Acetone / THF | Dipole-Dipole | High | Good interaction with the polarized |
| Polar Protic | Methanol / Ethanol | H-Bonding | Low to Moderate | Poor match; hydrophobic effect dominates. Solubility increases significantly with temperature ( |
| Alkanes | Hexane / Heptane | Dispersion | Moderate | Soluble, but less than toluene due to lack of |
| Supercritical | Quadrupole-Dipole | High | Fluorination significantly enhances solubility in |
Supercritical ( ) Applications
Trifluoromethylated biphenyls show exceptional solubility in
-
Green Extraction: Purification of fluorinated intermediates.
-
Particle Engineering: Micronization of drug candidates using the RESS (Rapid Expansion of Supercritical Solutions) process.
Experimental Protocols
Protocol A: Equilibrium Solubility Measurement (Shake-Flask Method)
Standard method for determining thermodynamic solubility saturation.
Reagents: High-purity solute (>98%), HPLC-grade solvents. Equipment: Temperature-controlled orbital shaker, HPLC-UV/Vis or GC-FID.
-
Preparation: Add excess solid trifluoromethylated biphenyl (approx. 50-100 mg) to a glass vial containing 2-5 mL of the target solvent.
-
Equilibration: Seal the vial and agitate at the desired temperature (e.g.,
) for 24–48 hours. Note: Ensure solid remains present throughout. -
Phase Separation: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.22
PTFE syringe filter (pre-saturated to prevent adsorption). -
Quantification: Dilute the supernatant with mobile phase and analyze via HPLC.
-
Detection: UV at
(typically 250-280 nm for biphenyls). -
Calibration: Use a 5-point standard curve (
).
-
Protocol B: Dynamic Solubility in Supercritical
For solubility determination at high pressure.
-
Loading: Place the solid compound mixed with glass beads in an extraction cell.
-
Pressurization: Pump liquid
to the desired pressure (10–30 MPa) and heat to temperature (35–60 ). -
Flow: Allow
to flow through the cell at a low rate (< 1 mL/min) to ensure saturation. -
Trapping: Depressurize the effluent into a collection solvent (e.g., methanol) or cold trap.
-
Analysis: Quantify the collected mass offline via UV-Vis or gravimetry.
Visualizations
Solubility Determination Workflow
Figure 1: Step-by-step workflow for the gravimetric or chromatographic determination of equilibrium solubility.
Thermodynamic Cycle of Dissolution
Figure 2: Thermodynamic cycle illustrating that Dissolution Enthalpy (
References
-
BenchChem. (2025).[6] Solubility Profile of 4-Cyano-4'-(trifluoromethyl)biphenyl in Organic Solvents: A Technical Guide. Retrieved from
-
National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. PMC. Retrieved from
-
PubChem. (2025).[7][8] 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-methanol Compound Summary. Retrieved from [8]
-
ResearchGate. (2024). Experimental Measurement and Modeling of the Solubility of Fluorinated Compounds in Supercritical Carbon Dioxide. Retrieved from
-
Hansen Solubility Parameters. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. Retrieved from
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]
- 3. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol | C14H11F3O | CID 22015014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-methanol | C14H11F3O | CID 14468003 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Sourcing & Technical Validation: 2-Bromo-4-(trifluoromethyl)-1,1'-biphenyl
[1]
Executive Technical Summary
2-Bromo-4-(trifluoromethyl)-1,1'-biphenyl is a high-value biaryl scaffold used primarily as an intermediate in medicinal chemistry.[1] Its structural value lies in its orthogonal reactivity :
-
The Bromide Handle (C-2): Allows for further functionalization via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or lithium-halogen exchange.[1]
-
The Trifluoromethyl Group (C-4): Provides metabolic stability and lipophilicity modulation, critical for optimizing DMPK properties in drug candidates.[1]
-
The Biphenyl Core: A privileged structure in kinase inhibitors and receptor modulators.[1]
Because this compound is often synthesized via selective cross-coupling, commercial batches carry specific impurity risks (e.g., regioisomers or protodebrominated byproducts) that can derail downstream SAR (Structure-Activity Relationship) studies.[1] This guide outlines how to source, validate, and handle this compound.
Procurement & Sourcing Landscape
Unlike common commodity chemicals, this building block is typically a "Tier 2" inventory item—often listed but synthesized on-demand or held in low stock by distributors.[1]
Supplier Categorization
| Supplier Tier | Characteristics | Typical Lead Time | Recommended For |
| Tier 1: Global Stockists | High probability of physical stock (US/EU).[1] QC data available immediately. | 1-3 Days | MedChem SAR (mg to g scale) |
| Tier 2: Aggregators | Lists millions of compounds; often drop-ship from Asia.[1] Variable batch quality. | 2-4 Weeks | Scale-up (>100g) |
| Tier 3: CROs | Custom synthesis providers.[1] High cost, high purity guarantee. | 4-8 Weeks | GMP or GLP requirements |
Major Commercial Sources
-
BLDpharm: Frequent stockist of fluorinated biphenyls.[1]
-
Combi-Blocks: Known for reliable building block inventory.[1]
-
Enamine / ChemSpace: Extensive catalog, often with valid stock in Kyiv or US depots.[1]
-
Matrix Scientific: Specializes in fluorinated intermediates.[1]
Sourcing Decision Matrix
The following logic flow guides the procurement strategy based on project phase and risk tolerance.
Figure 1: Strategic sourcing workflow for fluorinated biphenyls.
Synthetic Origin & Impurity Profiling
To validate the material, one must understand how it is made.[1] The commercial route almost certainly utilizes the chemoselective Suzuki-Miyaura coupling of a dihalo-arene.[1]
The Likely Commercial Route
The synthesis exploits the reactivity difference between C-I and C-Br bonds.[1][2]
-
Starting Material: 2-Bromo-1-iodo-4-(trifluoromethyl)benzene.[1]
-
Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.[1]
Because the C-I bond undergoes oxidative addition ~1000x faster than the C-Br bond, the phenyl ring attaches selectively at the iodine position, preserving the bromine.[1]
Impurity Markers
-
Starting Material (SM): Unreacted 2-bromo-1-iodo-4-(trifluoromethyl)benzene.[1]
-
Protodebromination (Des-Br): 4-(Trifluoromethyl)biphenyl.[1] Critical Impurity.[1] If the reaction runs too hot or long, the bromine can be reduced.[1]
-
Homocoupling: Biphenyl (from phenylboronic acid dimerization).[1]
-
Regioisomer: 2-Phenyl-4-(trifluoromethyl)-1-bromobenzene (very rare, only if SM quality is poor).[1]
Figure 2: Synthetic pathway and potential impurity origins.[1]
Quality Assurance Protocols
Trusting a Certificate of Analysis (CoA) without verification is a risk in high-stakes research.[1] The following protocols are recommended for incoming goods inspection.
A. HPLC Method (Reverse Phase)
This method separates the target from the likely non-polar impurities (biphenyl and starting material).[1]
| Parameter | Specification |
| Column | C18 or Biphenyl Core-Shell (e.g., Kinetex Biphenyl, 2.6µm, 100 x 4.6mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 10 mins; Hold 95% B for 3 mins.[1] |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic) and 220 nm (Amide/Carbonyl check) |
| Expected RT | Target will elute after simple biphenyl but before highly brominated byproducts.[1] |
B. NMR Interpretation (1H & 19F)
-
1H NMR (DMSO-d6 or CDCl3):
-
19F NMR:
Handling & Safety
-
Physical State: Likely a low-melting solid or viscous oil (MP approx 35-40°C depending on purity).[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C-Br bond is stable, but biphenyls can slowly oxidize or discolor if exposed to light and air for months.[1]
-
Hazards: Irritant (Skin/Eye).[1] Use standard PPE.[1] Avoid inhalation of dust/vapor.[1]
References
-
Chemical Identity & Properties
-
2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl Product Page. BLDpharm.[1] Retrieved from
-
2-Bromo-4-(trifluoromethyl)biphenyl Spectrum & Properties. ChemicalBook. Retrieved from
-
-
Synthetic Methodology (Suzuki Coupling Selectivity)
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (General reference for mechanism).
-
2-Bromo-1-iodo-4-methylbenzene in Cross-Coupling Reactions. BenchChem Application Note. (Demonstrates C-I vs C-Br selectivity). Retrieved from
-
Analytical Methods
Methodological & Application
Application Note: Chemoselective Synthesis of 2-Bromo-4-(trifluoromethyl)-1,1'-biphenyl via Suzuki-Miyaura Cross-Coupling
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide
Executive Summary & Mechanistic Rationale
The synthesis of highly functionalized biphenyl scaffolds is a cornerstone of modern medicinal chemistry and materials science. The target molecule, 2-bromo-4-(trifluoromethyl)-1,1'-biphenyl , contains two highly valuable orthogonal functional groups: a trifluoromethyl (-CF₃) group for lipophilicity and metabolic stability, and a bromide (-Br) handle for downstream late-stage functionalization (e.g., Buchwald-Hartwig amination or secondary cross-couplings).
To synthesize this molecule efficiently without requiring protecting groups, we utilize a chemoselective Suzuki-Miyaura cross-coupling . By reacting[1] with phenylboronic acid, we exploit the inherent bond dissociation energy differences between carbon-halogen bonds.
The Causality of Chemoselectivity
The success of this protocol relies entirely on the kinetic rate difference during the oxidative addition step of the catalytic cycle. Palladium(0) inserts into the weaker C–I bond (approx. 65 kcal/mol) orders of magnitude faster than the stronger C–Br bond (approx. 81 kcal/mol). By strictly controlling the thermal energy of the system (maintaining the reaction at 45 °C), the catalyst is kinetically restricted to reacting solely at the iodine position[2][3]. If the temperature exceeds 70 °C, the thermodynamic threshold for C–Br oxidative addition is breached, leading to the undesired over-coupled terphenyl side-product.
Figure 1: Chemoselective Suzuki-Miyaura catalytic cycle highlighting the C-I specific oxidative addition.
Quantitative Data & Optimization Matrix
To establish a self-validating system, empirical optimization data is provided below. The optimal conditions (Entry 3) balance complete conversion of the starting material with absolute preservation of the aryl bromide.
Table 1: Optimization of Chemoselectivity (1.0 mmol scale)
| Entry | Catalyst (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Conversion | Chemoselectivity (Mono:Di) |
| 1 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 °C | >99% | 60:40 (Poor) |
| 2 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 25 °C | 45% | >99:1 (Incomplete) |
| 3 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 45 °C | >98% | >98:2 (Optimal) |
| 4 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 60 °C | >99% | 85:15 (Moderate) |
Note: "Di" refers to the over-coupled 4-(trifluoromethyl)-1,1':2',1''-terphenyl byproduct.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 5 mmol) | Role |
| 2-Bromo-1-iodo-4-(CF₃)benzene | 350.90 | 1.00 | 1.75 g | Electrophile |
| Phenylboronic acid | 121.93 | 1.05 | 640 mg | Nucleophile |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 289 mg | Catalyst |
| Na₂CO₃ | 105.99 | 2.00 | 1.06 g | Base |
| Toluene / EtOH / H₂O (4:1:1) | N/A | N/A | 24 mL / 6 mL / 6 mL | Biphasic Solvent |
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the chemoselective synthesis.
Step-by-Step Methodology
Step 1: Reaction Setup & Degassing (Critical Step)
-
To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-1-iodo-4-(trifluoromethyl)benzene (1.75 g, 5.0 mmol) and phenylboronic acid (640 mg, 5.25 mmol).
-
Add Toluene (24 mL) and Ethanol (6 mL).
-
In a separate flask, dissolve Na₂CO₃ (1.06 g, 10.0 mmol) in deionized H₂O (6 mL) and add this aqueous solution to the Schlenk flask.
-
Causality Check: The biphasic nature of this solvent system is deliberate. Toluene solubilizes the organics, water dissolves the inorganic base to form the active boronate, and ethanol acts as a phase-transfer bridge.
-
Degassing: Sparge the biphasic mixture with Argon gas for exactly 15 minutes. Do not skip this step. Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.
-
Quickly add the Pd(PPh₃)₄ catalyst (289 mg, 0.25 mmol) under a positive stream of Argon, and seal the flask.
Step 2: Heating & Self-Validating Monitoring
-
Place the flask in a pre-heated oil bath set strictly to 45 °C . Stir vigorously (800+ RPM) to ensure maximum interfacial mixing of the biphasic system.
-
Visual Cue: The solution will initially appear pale yellow/orange. As the reaction progresses, it will gradually darken.
-
Monitor the reaction via TLC (100% Hexanes) after 4 hours.
-
Starting Material Rf: ~0.65 (UV active).
-
Product Rf: ~0.55 (Intensely UV active due to extended conjugation).
-
-
The reaction is complete when the starting material spot is fully consumed. The appearance of a black precipitate (Pd-black) often coincides with the exhaustion of the starting halide and subsequent catalyst aggregation.
Step 3: Work-up & Extraction
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 20 mL of water and 20 mL of Ethyl Acetate (EtOAc).
-
Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 × 20 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude brown oil.
Step 4: Purification & Characterization
-
Purify the crude mixture via flash column chromatography on silica gel using 100% Hexanes as the eluent.
-
Collect the fractions containing the highly UV-active product spot. Concentrate to afford 2-bromo-4-(trifluoromethyl)-1,1'-biphenyl as a clear oil or low-melting solid.
-
Expected Yield: 1.28 - 1.35 g (85 - 90%).
-
Analytical Validation:
-
¹H NMR (400 MHz, CDCl₃): Look for the distinct downfield shift of the aromatic protons ortho to the CF₃ and Br groups, alongside a 5-proton multiplet (~7.35-7.50 ppm) corresponding to the newly installed un-substituted phenyl ring.
-
¹⁹F NMR (376 MHz, CDCl₃): Expect a sharp singlet around -62.5 ppm.
-
MS (ESI): m/z calculated for C₁₃H₈BrF₃ [M]⁺: 300.0, 302.0 (1:1 isotopic pattern characteristic of a single bromine atom, validating that the C-Br bond was preserved).
-
References
-
Fyfe, J. W. B., Fazakerley, N. J., & Watson, A. J. B. (2017). Chemoselective Suzuki–Miyaura Cross-Coupling via Kinetic Transmetallation. Angewandte Chemie International Edition, 56(5), 1249-1253.[Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16244089, 2-Bromo-1-iodo-4-(trifluoromethyl)benzene. PubChem.[Link]
Sources
Application Note: Palladium-Catalyzed Cross-Coupling Protocols for Ortho-Substituted Biaryls
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide
Executive Summary & The Steric Challenge
The construction of ortho-substituted and sterically hindered biaryl scaffolds is a fundamental operation in the synthesis of complex pharmaceuticals, agrochemicals, and advanced organic materials. Historically, achieving high yields in the Suzuki-Miyaura and Negishi cross-coupling of sterically demanding substrates was notoriously difficult. Traditional catalysts (e.g., Pd(PPh₃)₄) often fail due to protracted reaction times, catalyst degradation, and competitive side reactions such as the protodeboronation of hindered boronic acids or homocoupling of the aryl halides.
The paradigm shifted with the development of bulky, electron-rich ligands—specifically Buchwald's dialkylbiarylphosphines (e.g., SPhos, XPhos) and Fu's trialkylphosphines (e.g., P(t-Bu)₃). These ligands create a highly active, coordinatively unsaturated Pd(0) species that can seamlessly navigate the steric hurdles of tetra-ortho-substituted biaryl synthesis.
Mechanistic Insights: Navigating the Catalytic Bottleneck
To master these protocols, one must understand the causality of the catalytic cycle. For ortho-substituted biaryls, the kinetic bottleneck shifts dramatically compared to unhindered substrates ()[1].
-
Oxidative Addition : Electron-rich ligands (like SPhos) increase the electron density at the Pd(0) center, accelerating the oxidative addition of unactivated or hindered aryl chlorides/bromides.
-
Transmetalation (The Rate-Limiting Step) : The steric clash between the ortho-substituents on the Pd(II)-aryl complex and the incoming organometallic reagent creates a massive activation barrier. Ligands with a flexible biphenyl backbone stabilize the Pd center via Pd-arene interactions while dynamically accommodating the incoming nucleophile.
-
Reductive Elimination : Counterintuitively, steric bulk accelerates reductive elimination. The relief of steric strain upon the formation of the C-C bond drives the catalytic cycle forward, rapidly regenerating the active Pd(0) species.
Figure 1: Catalytic cycle highlighting the transmetalation bottleneck for hindered substrates.
Quantitative Data & Ligand Selection Guide
Selecting the optimal ligand-precatalyst combination is the most critical variable in reaction design. The table below summarizes field-validated systems for hindered cross-couplings.
| Ligand System | Precatalyst | Reaction Type | Optimal Substrate Profile | Typical Yield |
| SPhos | Pd(OAc)₂ | Suzuki-Miyaura | Di- and Tetra-ortho-substituted biaryls | 75–95% |
| XPhos | Pd₂(dba)₃ | Suzuki-Miyaura | Unactivated aryl chlorides, heteroaryls | 80–98% |
| P(t-Bu)₃ | Pd(P(t-Bu)₃)₂ | Negishi | Hindered aryl chlorides with organozincs | 85–95% |
| NHC (IPr) | PEPPSI-IPr | Suzuki-Miyaura | Sterically demanding, low catalyst loading | 70–90% |
Experimental Protocols
Protocol A: Synthesis of Tetra-ortho-Substituted Biaryls via Suzuki-Miyaura Coupling
Target: 2,2',6,6'-Tetramethylbiphenyl (Model System) Catalyst System: Pd(OAc)₂ / SPhos
Self-Validating Design Principle: This protocol utilizes a biphasic solvent system (Toluene/H₂O). The water is not merely for solubility; it is mechanistically required to dissolve the K₃PO₄ base and generate the reactive trihydroxyboronate [ArB(OH)₃]⁻, which is the actual species that undergoes transmetalation with the hindered Pd(II) complex ()[2].
Step-by-Step Methodology:
-
Reagent Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-1,3-dimethylbenzene (1.0 mmol), 2,6-dimethylphenylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (2.0 mmol).
-
Causality: K₃PO₄ is selected over stronger bases (like NaOH) to prevent the competitive protodeboronation of the sterically hindered boronic acid[1].
-
-
Atmospheric Control : Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high-purity Argon. Repeat this cycle three times.
-
Causality: Electron-rich phosphines (SPhos) and the in situ generated Pd(0) species are highly susceptible to oxidation. Rigorous exclusion of oxygen prevents catalyst deactivation and homocoupling.
-
-
Solvent Addition : Syringe in degassed Toluene (4.0 mL) and degassed deionized H₂O (1.0 mL).
-
Heating & Agitation : Replace the septum with a Teflon-lined screw cap under positive Argon flow. Heat the biphasic mixture in an oil bath at 100 °C with vigorous stirring (1000 rpm) for 12–24 hours.
-
Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the aqueous boronate phase and the organic Pd-complex phase.
-
-
Workup & Validation : Cool to room temperature. Dilute with ethyl acetate (10 mL) and wash with brine (10 mL). Extract the aqueous layer with ethyl acetate (2 x 10 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate.
-
Quality Control: Monitor the crude mixture via GC-MS. The presence of unreacted aryl halide alongside des-bromo starting material indicates premature catalyst death (likely due to oxygen ingress).
-
Figure 2: Experimental workflow for the synthesis of sterically hindered biaryls.
Protocol B: Negishi Cross-Coupling of Hindered Aryl Chlorides
Catalyst System: Pd(P(t-Bu)₃)₂
Self-Validating Design Principle: Utilizing the commercially available Pd(P(t-Bu)₃)₂ complex bypasses the need for in situ reduction of a Pd(II) precursor. This ensures a precise 1:2 Pd-to-ligand ratio, which is critical for maintaining the stability of the active species during the coupling of highly hindered, unactivated aryl chlorides ()[3].
Step-by-Step Methodology:
-
Organozinc Titration : Prior to the reaction, titrate the ortho-substituted arylzinc chloride solution (in THF) using iodine and LiCl to ensure exact molarity.
-
Causality: Excess organozinc promotes homocoupling, while a deficit stalls the reaction. Accurate stoichiometry is non-negotiable.
-
-
Reaction Assembly : In a nitrogen-filled glovebox, charge a vial with Pd(P(t-Bu)₃)₂ (0.02 mmol, 2 mol%) and the hindered aryl chloride (1.0 mmol).
-
Coupling Execution : Add anhydrous THF (2.0 mL) followed by the dropwise addition of the arylzinc chloride solution (1.1 mmol). Seal the vial, remove it from the glovebox, and heat at 60–80 °C for 8 hours.
-
Causality: The dropwise addition prevents a sudden spike in local concentration of the transmetalating agent, mitigating the formation of homocoupled byproducts.
-
-
Quenching : Cool the reaction and carefully quench with 1M aqueous HCl (2 mL) to destroy unreacted organozinc species, followed by standard extraction protocols.
References
-
Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research (via PubMed Central) URL: [Link]
-
Title: The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)3)2 as a Catalyst Source: Journal of the American Chemical Society URL: [Link]
-
Title: trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications Source: ACS Omega URL: [Link]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 3. The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)3)2 as a Catalyst [organic-chemistry.org]
The Strategic Application of 2-Bromo-4-(trifluoromethyl)-1,1'-biphenyl in the Synthesis of Advanced OLED Materials
Introduction: The Critical Role of Intermediates in Next-Generation OLEDs
The relentless pursuit of enhanced efficiency, prolonged operational stability, and superior color purity in Organic Light-Emitting Diodes (OLEDs) is fundamentally driven by innovations at the molecular level. The design and synthesis of novel organic semiconductors for the emissive and charge-transport layers are paramount to achieving these advancements. At the heart of this synthetic endeavor lie versatile chemical intermediates, which serve as foundational building blocks for constructing complex, high-performance OLED materials.
This application note provides a detailed guide for researchers and materials scientists on the strategic use of 2-Bromo-4-(trifluoromethyl)-1,1'-biphenyl as a key intermediate in the synthesis of advanced materials for OLEDs. The unique structural features of this compound—a rigid biphenyl backbone, a reactive bromine handle for cross-coupling reactions, and an electron-withdrawing trifluoromethyl group—make it an exceptionally valuable precursor for a new generation of host and hole-transport materials.
The Trifluoromethyl Advantage: Engineering Electronic Properties
The incorporation of trifluoromethyl (-CF3) groups into organic molecules is a well-established strategy for tuning their electronic and physical properties for optoelectronic applications. The strong electron-withdrawing nature of the -CF3 group profoundly influences the molecule's frontier molecular orbitals.
Key Physicochemical Effects of the Trifluoromethyl Group:
-
Lowering of HOMO/LUMO Energy Levels: The inductive effect of the -CF3 group stabilizes both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This can facilitate more efficient charge injection from the electrodes and improve the overall charge balance within the OLED device.
-
Enhanced Electron Transport: By lowering the LUMO energy level, the barrier for electron injection from the cathode can be reduced, leading to improved electron transport characteristics.
-
Improved Stability: The high bond energy of the C-F bond imparts greater thermal and photostability to the resulting materials, contributing to longer device lifetimes.
-
Morphological Stability: The presence of trifluoromethyl groups can disrupt intermolecular packing, inhibiting crystallization and promoting the formation of stable amorphous films, which is crucial for uniform charge transport and preventing device failure.
Strategic Synthesis of OLED Host Materials via Suzuki-Miyaura Cross-Coupling
The bromine atom on the 2-Bromo-4-(trifluoromethyl)-1,1'-biphenyl scaffold serves as a versatile reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful and widely used method for forming carbon-carbon bonds, enabling the straightforward synthesis of complex molecular architectures from readily available starting materials.
A primary application of this intermediate is in the synthesis of high-performance host materials for phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. By coupling 2-Bromo-4-(trifluoromethyl)-1,1'-biphenyl with carbazole-based boronic acids or esters, it is possible to construct bipolar host materials that exhibit both efficient hole and electron transport.
Protocol 1: Synthesis of a Representative Carbazole-Based Host Material
This protocol details a representative synthesis of a high-triplet-energy host material, 9-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)-9H-carbazole , a promising candidate for blue phosphorescent OLEDs.
Reaction Scheme:
Application Note: C–H Activation Strategies for the Synthesis of Fluorinated Biphenyls
Executive Summary
The synthesis of highly fluorinated biphenyls has historically relied on traditional cross-coupling methods (e.g., Suzuki-Miyaura or Stille couplings) that require pre-functionalized, often unstable, organometallic reagents. The advent of transition metal-catalyzed direct C–H arylation has fundamentally shifted this paradigm, enabling the direct coupling of polyfluoroarenes with aryl halides. This application note provides a comprehensive guide to the mechanistic principles, optimized protocols, and material applications of C–H activation strategies for fluorinated biphenyls, designed for researchers in drug discovery and advanced materials development.
Mechanistic Foundations: The "Ortho-Fluorine Effect" and CMD Pathway
The Ortho-Fluorine Effect
In traditional Electrophilic Aromatic Substitution (SEAr), electron-deficient arenes exhibit poor reactivity. However, in transition metal-catalyzed C–H activation, polyfluoroarenes display an inverse reactivity profile[1]. The highly electronegative fluorine atoms inductively acidify the adjacent (ortho) C–H bonds, lowering the activation energy required for metalation[2].
The Concerted Metalation-Deprotonation (CMD) Mechanism
The seminal work by [3] established that the C–H bond cleavage in polyfluoroarenes does not proceed via oxidative addition or SEAr, but rather through a Concerted Metalation-Deprotonation (CMD) pathway[4].
Causality in Catalyst Design: In the CMD transition state, a basic ligand (typically carbonate, acetate, or pivalate) acts as an intramolecular proton shuttle. As the palladium center coordinates to the electron-deficient arene, the basic ligand synchronously abstracts the acidic proton. This explains why the choice of base and its solubility in the reaction medium are just as critical as the palladium precursor[3].
Figure 1: Concerted Metalation-Deprotonation (CMD) catalytic cycle for Pd-catalyzed C-H arylation.
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. In-process analytical checks are embedded to verify intermediate success.
Protocol A: Palladium-Catalyzed Direct Arylation (Fagnou Conditions)
This protocol is the gold standard for coupling pentafluorobenzene with aryl bromides[3].
Materials:
-
Pd(OAc)₂ (5 mol%)
-
Di-tert-butylmethylphosphine (HBF₄ salt) or XPhos (10 mol%)
-
K₂CO₃ (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
Pentafluorobenzene (1.5 equiv)
-
N,N-Dimethylacetamide (DMA), anhydrous
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with Pd(OAc)₂, the phosphine ligand, and K₂CO₃.
-
Causality Note: K₂CO₃ is largely insoluble in DMA. This heterogeneity is intentional; it ensures a slow, controlled release of the active base, preventing premature catalyst decomposition[3].
-
-
Addition: Add the aryl bromide, pentafluorobenzene, and DMA. Seal the tube securely.
-
Causality Note: Pentafluorobenzene is highly volatile (b.p. 85 °C). A 1.5x stoichiometric excess compensates for vapor phase partitioning during heating.
-
-
Reaction: Heat the mixture to 120 °C for 3–12 hours under vigorous stirring.
-
In-Process Validation: At 3 hours, pull a 10 µL aliquot, dilute in EtOAc, filter through a silica plug, and analyze via GC-MS.
-
Self-Validation Check: You should observe >90% consumption of the aryl bromide. If significant dehalogenation (Ar-H) is observed, the solvent was insufficiently dried.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with water (3x) to remove DMA, dry over MgSO₄, and purify via flash chromatography.
Protocol B: Copper-Catalyzed Arylation (Daugulis Conditions)
For a highly cost-effective alternative, copper catalysis can be employed, though it requires more reactive aryl iodides [5].
Materials:
-
CuI (10 mol%)
-
1,10-Phenanthroline (10 mol%)
-
t-BuOLi (2.0 equiv)
-
Aryl iodide (1.0 equiv)
-
Polyfluoroarene (2.0 - 3.0 equiv)
-
DMF/Xylene (1:1 v/v)
Step-by-Step Methodology:
-
Preparation: Combine CuI, 1,10-phenanthroline, and t-BuOLi in a reaction vessel under argon.
-
Solvent Dynamics: Add the aryl iodide, polyfluoroarene, and the DMF/Xylene mixture.
-
Causality Note: Pure DMF leads to lower conversions due to base degradation at high temperatures. The 1:1 Xylene/DMF mixture perfectly balances base solubility with thermal stability[5].
-
-
Reaction & Validation: Heat to 130 °C for 12 hours. Validate via TLC/GC-FID. The presence of diarylation byproducts indicates an insufficient excess of the starting polyfluoroarene.
Quantitative Data Summary
| Parameter | Protocol A (Pd-Catalyzed) | Protocol B (Cu-Catalyzed) | Oxidative C-H Arylation |
| Metal Catalyst | Pd(OAc)₂ (5 mol%) | CuI (10-20 mol%) | Pd(OAc)₂ / Ag₂O |
| Coupling Partner | Aryl Bromides / Chlorides | Aryl Iodides | Aryl Pinacol Boronates |
| Base / Additive | K₂CO₃ / PivOH | t-BuOLi | Ag₂O (Oxidant) |
| Solvent & Temp | DMA, 120 °C | DMF/Xylene (1:1), 130 °C | DMF, 80-100 °C |
| Primary Advantage | Broadest scope, high yield | Low cost, phosphine-free | Uses stable boronates |
Experimental Troubleshooting Logic
When scaling up the synthesis of fluorinated biphenyls, deviations in yield usually stem from ligand bite-angle issues or trace moisture. Follow the logic tree below to self-correct experimental failures.
Figure 2: Experimental troubleshooting logic for direct C-H arylation workflows.
Applications in Advanced Materials: Superhydrophobic MOFs
The ability to efficiently synthesize polyfluorinated biphenyls has unlocked new frontiers in materials science, particularly in the design of Metal-Organic Frameworks (MOFs) for environmental remediation (e.g., marine oil spill cleanup).
In a landmark application, utilized C–H functionalization to access extensively fluorinated biphenyl-based ligands[6][7]. By reticulating these ligands with copper nodes, they successfully engineered perfluorinated Cu-based MOFs (e.g., MOFF-1, MOFF-2).
Material Properties: Because the dense fluorine arrays are exposed within the porous network, these MOFs exhibit extreme water repellency, boasting water contact angles of up to 151 ± 1°[6][8]. This superhydrophobic, superoleophilic nature allows the material to selectively adsorb fluorocarbons, CFCs, and organic oils from water with near-perfect efficiency, validating the downstream impact of optimized C–H arylation methodologies.
References
-
Catalytic Intermolecular Direct Arylation of Perfluorobenzenes Journal of the American Chemical Society, Lafrance, M.; Rowley, C. N.; Woo, T. K.; Fagnou, K. URL:[Link]
-
Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis Chemical Reviews, Budiman, Y. P.; Perutz, R. N.; Steel, P. G.; Radius, U.; Marder, T. B. URL:[Link]
-
Superhydrophobic perfluorinated metal–organic frameworks Chemical Communications (RSC), Chen, T.-H.; Popov, I.; Zenasni, O.; Daugulis, O.; Miljanić, O. Š. URL:[Link]
-
Copper-Catalyzed Arylation and Alkenylation of Polyfluoroarene C−H Bonds Journal of the American Chemical Society, Do, H.-Q.; Daugulis, O. URL:[Link]
Sources
- 1. Catalytic intermolecular direct arylation of perfluorobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Superhydrophobic perfluorinated metal–organic frameworks - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Metal–Organic Frameworks (MOFs) and Their Composites for Oil/Water Separation - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis procedures for 2-Bromo-4-(trifluoromethyl)-1,1-biphenyl
An In-Depth Guide to the Scalable Synthesis of 2-Bromo-4-(trifluoromethyl)-1,1'-biphenyl
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 2-Bromo-4-(trifluoromethyl)-1,1'-biphenyl, a key building block in the development of pharmaceuticals and advanced functional materials. The featured methodology is the Suzuki-Miyaura cross-coupling reaction, selected for its high efficiency, functional group tolerance, and amenability to large-scale production.[1][2] This guide delves into the mechanistic rationale behind the procedural choices, critical safety considerations for scale-up, and detailed protocols for synthesis, purification, and characterization. It is intended for researchers, chemists, and process development professionals seeking a robust and reliable method for producing this important intermediate.
Introduction and Strategic Rationale
2-Bromo-4-(trifluoromethyl)-1,1'-biphenyl is a versatile intermediate whose value lies in its specific substitution pattern. The trifluoromethyl group imparts unique electronic properties and metabolic stability, while the bromine atom provides a reactive handle for subsequent chemical transformations, such as further cross-coupling reactions or lithiation.
The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry.[2] While several palladium-catalyzed cross-coupling reactions exist for this purpose, including the Stille, Negishi, and Heck reactions, the Suzuki-Miyaura coupling is often the preferred method for industrial applications.[1][2]
Causality for Selecting the Suzuki-Miyaura Pathway:
-
Mild Reaction Conditions: The reaction typically proceeds under relatively gentle conditions, preserving sensitive functional groups.[1]
-
Reagent Stability and Availability: Boronic acids are generally stable, often crystalline solids that are easy to handle and store, and are commercially available from a multitude of suppliers.[2][3]
-
Toxicological Profile: The boron-containing reagents and byproducts are considered to have low toxicity, which is a significant advantage over methods using organotin (Stille) or organozinc (Negishi) reagents.[1][3]
-
High Yields and Functional Group Tolerance: The Suzuki-Miyaura coupling is renowned for its high yields and broad compatibility with various functional groups.[1]
The primary challenge in this specific synthesis is the electronic nature of the aryl bromide. The presence of the electron-withdrawing trifluoromethyl group can influence the kinetics of the catalytic cycle. Therefore, careful selection of the catalyst, ligand, base, and solvent system is paramount for achieving an efficient and scalable process.
The Catalytic Heart: Unpacking the Suzuki-Miyaura Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and process optimization. The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.[3]
-
Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated, forming the desired C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Scale-Up Synthesis: Protocol and Critical Parameters
This protocol details the synthesis of 2-Bromo-4-(trifluoromethyl)-1,1'-biphenyl from 1,2-dibromo-4-(trifluoromethyl)benzene and phenylboronic acid.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity (100 g scale) |
| 1,2-Dibromo-4-(trifluoromethyl)benzene | C₇H₃Br₂F₃ | 303.91 | 1.0 | 100.0 g |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 1.05 | 42.1 g |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.005 | 0.37 g |
| SPhos (Ligand) | C₂₇H₃₁O₂P | 430.50 | 0.01 | 1.42 g |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 3.0 | 209.6 g |
| 2-Methyltetrahydrofuran (2-MeTHF) | C₅H₁₀O | 86.13 | - | 1.0 L |
| Deionized Water | H₂O | 18.02 | - | 250 mL |
Equipment
-
5 L jacketed glass reactor with overhead stirring, reflux condenser, thermocouple, and nitrogen inlet/outlet.
-
Heating/cooling circulator.
-
Addition funnel.
-
Separatory funnel (5 L).
-
Rotary evaporator.
-
Crystallization vessel.
-
Filtration apparatus (Büchner funnel).
Detailed Experimental Protocol
Safety First: This reaction generates a significant exotherm and must be conducted with careful temperature control.[4][5] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All glassware must be oven-dried before use.
-
Reactor Setup and Inerting: Assemble the 5 L jacketed reactor system. Purge the entire system with nitrogen for at least 30 minutes to establish an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Reagent Charging: To the reactor, add 1,2-dibromo-4-(trifluoromethyl)benzene (100.0 g), phenylboronic acid (42.1 g), potassium phosphate (209.6 g), palladium(II) acetate (0.37 g), and SPhos ligand (1.42 g).
-
Solvent Addition: Add 2-Methyltetrahydrofuran (1.0 L) and deionized water (250 mL) to the reactor.
-
Reaction Execution:
-
Begin vigorous stirring (approx. 300 RPM).
-
Heat the reaction mixture to 70-75 °C using the oil bath/circulator.
-
Crucial Insight: The choice of an electron-rich, bulky phosphine ligand like SPhos is critical for promoting the oxidative addition of the electron-poor aryl bromide and facilitating the reductive elimination step, thereby preventing side reactions.
-
Maintain the temperature for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or HPLC. The reaction is considered complete when the starting aryl bromide is consumed (<1% remaining).
-
-
Work-Up and Isolation:
-
Once complete, cool the reaction mixture to room temperature (20-25 °C).
-
Transfer the mixture to a 5 L separatory funnel. Add an additional 500 mL of ethyl acetate and 500 mL of water.
-
Shake the funnel and allow the layers to separate. Drain the aqueous layer.
-
Wash the organic layer sequentially with 500 mL of 1M NaOH solution, and then 500 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or waxy solid.
-
-
Purification by Recrystallization:
-
Transfer the crude product to a suitable crystallization flask.
-
Add a minimal amount of hot heptane or ethanol and heat until the solid is fully dissolved.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold solvent, and dry under vacuum to a constant weight. This method is highly effective and scalable for removing impurities.[6]
-
Caption: General experimental workflow for the scale-up synthesis.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final product.[7][8]
| Technique | Expected Results for 2-Bromo-4-(trifluoromethyl)-1,1'-biphenyl |
| ¹H NMR | Multiplets in the aromatic region (δ 7.2-7.8 ppm). The protons on the two different phenyl rings will exhibit distinct chemical shifts and coupling patterns. |
| ¹³C NMR | Signals for aromatic carbons in the range of δ 120-145 ppm. A quartet for the CF₃ carbon (J_CF ≈ 272 Hz) and a signal for the carbon attached to bromine. |
| ¹⁹F NMR | A singlet around δ -63 ppm, characteristic of a trifluoromethyl group on a benzene ring. |
| Mass Spec (GC-MS) | A molecular ion peak cluster (M⁺, [M+2]⁺) with a characteristic ~1:1 intensity ratio, confirming the presence of one bromine atom. |
| HPLC | A single major peak with purity >98% (by area percentage) under appropriate chromatographic conditions. |
| Melting Point | A sharp melting point, consistent with literature values for a pure compound. |
Safety and Environmental Considerations
-
Thermal Hazards: Suzuki-Miyaura reactions can be exothermic.[4][9] The rate of heat generation is dependent on factors like catalyst loading, base, and solvent.[5] For any scale-up beyond the lab, reaction calorimetry is strongly recommended to understand the thermal profile and ensure adequate cooling capacity is available to prevent a runaway reaction.[5]
-
Reagent Handling: Palladium compounds can be toxic and should be handled with care. Aryl halides and organic solvents have their own specific hazards; consult the Safety Data Sheet (SDS) for each reagent before use.
-
Waste Disposal: Aqueous waste streams may contain residual palladium and boron compounds. These should be collected and treated according to local environmental regulations.[10] Efforts should be made to recover and recycle the precious metal catalyst where economically feasible.[10]
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a robust, efficient, and scalable pathway for the synthesis of 2-Bromo-4-(trifluoromethyl)-1,1'-biphenyl. By carefully selecting an appropriate catalyst system and maintaining strict control over reaction parameters—particularly temperature and inert atmosphere—high yields of the desired product can be reliably achieved. The protocol detailed herein, from reaction execution to purification and characterization, offers a validated framework for researchers and process chemists in the pharmaceutical and chemical industries.
References
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Malakar, C. C., Le, T. N., & Conrad, J. (2016). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC. Retrieved from [Link]
-
Federal, V., & Sperry, J. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 387-396. Retrieved from [Link]
-
ResearchGate. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Agilent. (2022, March 24). Purification Workflow from Different Perspectives Part 1 Bulk Purification. Retrieved from [Link]
-
Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. Retrieved from [Link]
-
University of Barcelona. (n.d.). Characterisation techniques. Retrieved from [Link]
Sources
- 1. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mt.com [mt.com]
- 10. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Overcoming steric hindrance in 2-bromo biphenyl coupling reactions
Technical Support Center: Sterically Hindered Suzuki-Miyaura Couplings
Topic: Overcoming Steric Hindrance in 2-Bromo Biphenyl Coupling Reactions Ticket ID: SM-HINDERED-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The Steric Challenge
You are likely here because your standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ protocol failed. In 2-bromo biphenyl couplings (and generally, the synthesis of ortho-substituted biaryls), the reaction does not fail due to a lack of catalytic activity in the traditional sense. It fails because the reductive elimination step—where the two carbon rings bond and leave the metal—is energetically unfavorable due to the physical clash of substituents.
To force this bond formation, we must engineer the catalyst's geometry. We need ligands that are bulky enough to "squeeze" the product off the metal (accelerating reductive elimination) but electron-rich enough to facilitate the initial oxidative addition of the hindered bromide.
Module 1: Hardware Selection (Ligand & Catalyst Architecture)
The choice of ligand is the single most critical variable. Do not use generic phosphines.
Option A: The Buchwald Dialkylbiaryl Phosphines (SPhos & XPhos)
These are the industry standard for hindered couplings.
-
SPhos: The "Workhorse." Excellent for 2-substituted aryl bromides. The methoxy group on the ligand interacts with the Pd center, stabilizing the monoligated Pd(0) species.[1]
-
XPhos: The "Heavy Lifter." The tri-isopropyl groups provide immense steric bulk, forcing the reductive elimination of even tetra-ortho-substituted biaryls.
Option B: The NHC-Palladacycles (Pd-PEPPSI-IPr)
Developed by the Organ group, these use N-Heterocyclic Carbenes (NHCs). They are less sensitive to air/moisture and often outperform phosphines when the substrate contains heteroatoms (pyridines, pyrimidines) that might poison phosphine catalysts.
Visual Guide: Catalyst Selection Decision Tree
Figure 1: Decision matrix for selecting the optimal catalytic system based on steric demand and substrate class.
Module 2: The Environment (Solvents & Bases)[2][3][4]
In hindered couplings, the rate of Protodeboronation (the boronic acid losing its boron group and being replaced by a proton) often competes with the slow cross-coupling.[2]
| Component | Recommendation | Scientific Rationale |
| Base | K₃PO₄ (Tribasic Potassium Phosphate) | Weaker than carbonates/hydroxides. High basicity accelerates protodeboronation. K₃PO₄ provides a "Goldilocks" pH zone sufficient for transmetallation but mild enough to preserve the boronic acid. |
| Solvent | Toluene/Water (10:1) or Dioxane/Water | A biphasic system is often superior. The water is necessary to dissolve the inorganic base and activate the boronic acid, but the bulk of the reaction happens at the interface or in the organic phase. |
| Temperature | 80°C - 100°C | Hindered systems have high activation energy barriers for the transmetallation step. Room temperature is rarely sufficient. |
Module 3: Troubleshooting Guide (FAQ)
Q1: The reaction conversion is 0%. I see starting material and catalyst, but no product.
-
Diagnosis: The catalyst failed to activate. If you used Pd(OAc)₂ + Ligand, the reduction to Pd(0) might not have occurred.
-
The Fix: Switch to a Pre-catalyst (e.g., XPhos Pd G4). These contain the ligand and Pd pre-complexed in the correct oxidation state. They initiate immediately upon heating, bypassing the induction period.
Q2: My boronic acid is disappearing, but I'm getting "reduced" product (Ar-H) instead of biaryl.
-
Diagnosis: Protodeboronation.[3][2][4][5] The steric bulk is slowing the coupling so much that the boronic acid is hydrolyzing faster than it can react.
-
The Fix:
-
Increase the concentration of the catalyst (push the coupling rate).
-
Switch to anhydrous conditions : Use KOtBu in dry THF or Toluene. Without water, the hydrolytic pathway is shut down.
-
Add the boronic acid slowly (syringe pump) to keep its instantaneous concentration low.
-
Q3: I see "Homocoupling" (Ar-Ar formed from the boronic acid).
-
Diagnosis: Oxygen leak. Oxygen re-oxidizes Pd(0) to Pd(II), which consumes two equivalents of boronic acid to form a homocoupler.
-
The Fix: Degas solvents vigorously.[3] Sparging with Argon for 20 minutes is mandatory. Do not rely on "balloon pressure" alone; cycle the vacuum/inert gas 3 times.
Q4: The reaction turns black and precipitates metal immediately.
-
Diagnosis: "Palladium Black" formation. The ligand is detaching, and the Pd is aggregating.
-
The Fix: Your ligand-to-metal ratio is too low, or the ligand is not bulky enough to stabilize the metal. Ensure a 2:1 Ligand:Pd ratio if mixing manually, or switch to the defined G3/G4 precatalysts.
Module 4: Standard Operating Procedures (SOPs)
Protocol A: The "Buchwald" Standard (High Steric Demand)
Best for: 2,2'-disubstituted biaryls.
-
Setup: In a glovebox or under active Argon flow, charge a reaction vial with:
-
2-Bromo-biphenyl derivative (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
XPhos Pd G4 (2.0 - 5.0 mol%)
-
K₃PO₄ (3.0 equiv)
-
-
Solvent: Add degassed Toluene and Water (ratio 10:1). Concentration should be 0.2 M relative to the bromide.
-
Reaction: Seal the vial. Heat to 100°C with vigorous stirring (1000 rpm) for 12 hours.
-
Workup: Cool to RT. Filter through a pad of Celite. Wash with EtOAc. Concentrate and purify via column chromatography.
Protocol B: The "PEPPSI" Method (Heterocycles/Extreme Bulk)
Best for: Pyridines, pyrimidines, or when anhydrous conditions are required.
-
Setup: Charge vial with:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.2 equiv)
-
Pd-PEPPSI-IPr (2.0 mol%)
-
KOtBu (1.5 equiv) — Note: Strong base, requires dry conditions.
-
-
Solvent: Add anhydrous Dioxane or THF (0.2 M).
-
Reaction: Heat to 80°C for 4–24 hours.
-
Note: The PEPPSI catalyst is air-stable as a solid but the active species is sensitive.[6] Degas the solvent thoroughly.[3][2]
Mechanism Visualization: The Bottleneck
In hindered couplings, the cycle does not look like the textbook version. The Reductive Elimination step becomes the "Gatekeeper."
Figure 2: The Catalytic Cycle for Hindered Biaryls. Note that Reductive Elimination (Red) is the rate-determining step, requiring bulky ligands to lower the transition state energy.
References
-
Buchwald, S. L., et al. "Universal 1,4-Diamine-Based Catalysts for Palladium-Catalyzed C-N and C-C Bond Formation." Journal of the American Chemical Society, 2008. (Validated via ACS).
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Catalyst." Chemistry – A European Journal, 2006. .
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. .
-
Sigma-Aldrich (Merck). "Buchwald Phosphine Ligands User Guide." Technical Library. .
Sources
Optimizing yield for Suzuki coupling of electron-deficient aryl halides
Executive Summary & Diagnostic Framework
The Paradox of Electron Deficiency: In theory, electron-deficient aryl halides (e.g., p-nitrochlorobenzene, chloropyridines) should be excellent substrates because the electron-withdrawing groups (EWGs) lower the bond dissociation energy of the C-X bond, facilitating rapid oxidative addition.
The Reality: Low yields in these systems rarely stem from a failure of the catalyst to insert into the C-X bond. Instead, they arise from:
-
Stalled Transmetallation: The resulting highly electrophilic Pd(II) intermediate is so stable that it resists transmetallation.
-
Competitive Hydrodehalogenation: The activated C-X bond is prone to reduction (Ar-Cl
Ar-H) via hydride sources in the solvent or base. -
Catalyst Poisoning: If the EWG is a coordinating heteroatom (e.g., pyridine nitrogen), it can displace ligands and deactivate the Palladium center.
Visual Troubleshooting Guide
Use this logic flow to diagnose your specific failure mode.
Figure 1: Diagnostic decision tree for isolating the root cause of reaction failure.
Technical Support Modules (Q&A)
Module A: The "Ghost" Product (Hydrodehalogenation)
User Complaint: "I am converting a chloropyrimidine. The chloride is gone, but I'm isolating the de-chlorinated starting material (Ar-H) instead of the coupled product."
Root Cause Analysis:
Electron-deficient aryl halides are highly susceptible to Hydrodehalogenation . This occurs when the oxidative addition complex (
-
Source of Hydride: Often
-hydride elimination from alcoholic solvents (isopropanol, ethanol) or impurities in the base.
Mechanistic Insight:
Figure 2: The pathway to hydrodehalogenation. Note that alcoholic solvents act as hydride donors.
Corrective Actions:
-
Switch Solvents: Abandon alcohols. Use strictly aprotic solvents like Toluene , 1,4-Dioxane , or THF .
-
Base Selection: Switch from alkoxide bases (NaOMe, NaOEt) to inorganic phosphates or carbonates (
, ). -
Water Management: Use a defined biphasic system (e.g., Toluene/Water 4:1) rather than "wet" alcohol. The water is needed for boronic acid activation, but it must not be a hydride source.
Module B: Reaction Stalling (The Stable Intermediate Trap)
User Complaint: "My electron-deficient chloride reacts initially but stalls at 40% conversion. Adding more catalyst doesn't help."
Root Cause Analysis: The oxidative addition of electron-deficient halides creates a highly stable, electron-poor Pd(II) species. If the transmetallation step is slow (due to a bulky or unreactive boronic acid), the catalyst rests in this state and eventually precipitates as Pd-black or forms inactive dimers.
Corrective Actions:
-
Ligand Choice (The "Buchwald" Solution): You need a ligand that facilitates the transmetallation and reductive elimination steps.
-
Recommendation: XPhos or SPhos . These bulky, electron-rich biaryl phosphines boost the electron density on Palladium, destabilizing the Pd(II) intermediate and forcing the reaction forward.
-
-
The NHC Alternative: Use Pd-PEPPSI-IPr .[1][2][3] This catalyst is stabilized by an N-Heterocyclic Carbene (NHC) and a pyridine "throw-away" ligand. It is exceptionally robust for electron-deficient chlorides and resistant to oxidation.
Data Comparison: Catalyst Performance on 4-Chloropyridine
| Catalyst System | Yield | Notes |
|---|
|
Module C: Protodeboronation (The Disappearing Nucleophile)
User Complaint: "The aryl halide is untouched, but my boronic acid has vanished from the LCMS."
Root Cause Analysis: If your coupling partner (the boronic acid) contains electron-withdrawing groups or ortho-substituents, it is prone to Protodeboronation (hydrolysis of the C-B bond) under basic conditions. This is often faster than the Suzuki coupling itself.
Corrective Actions:
-
Base Modification: Avoid strong bases (
, ). Use weak, anhydrous bases like powdered or . -
Slow Addition: Add the base (or the boronic acid) slowly via syringe pump over 1 hour to keep the concentration of the active boronate low, favoring the coupling over decomposition.
-
Switch Reagents: Use MIDA Boronates or Potassium Trifluoroborates (
) . These release the active boronic acid slowly, preventing the "flood" of reagent that leads to decomposition.
The "Gold Standard" Protocol
Application: Coupling of Electron-Deficient Aryl Chlorides (e.g., chloropyrimidines, nitro-chlorobenzenes).
Reagents:
-
Substrate: 1.0 equiv Aryl Chloride
-
Coupling Partner: 1.2 – 1.5 equiv Boronic Acid
-
Catalyst: 2.0 mol% Pd-PEPPSI-IPr (Sigma-Aldrich #669032)
-
Base: 2.0 equiv
(finely ground) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Charge Solids: In a reaction vial equipped with a stir bar, add the Aryl Chloride, Boronic Acid,
, and Pd-PEPPSI-IPr catalyst.-
Note: Pd-PEPPSI-IPr is air-stable, so you can weigh this on the bench.[2]
-
-
Degas Solvents: In a separate flask, sparge the Dioxane/Water mixture with Nitrogen or Argon for 15 minutes.
-
Why? Oxygen promotes homocoupling and kills active Pd(0) species.
-
-
Combine: Add the degassed solvent to the reaction vial via syringe. Cap the vial tightly (crimp cap preferred).
-
Heat: Place in a pre-heated block at 80°C . Stir vigorously (1000 RPM).
-
Why? PEPPSI catalysts often require heat to activate (dissociate the pyridine ligand).
-
-
Monitor: Check LCMS at 1 hour. If conversion is >90%, cool and work up.
-
Troubleshooting: If reaction is slow, raise temperature to 100°C. PEPPSI is stable up to 120°C.
-
References
-
Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.[4][5][6]
-
Grounding: Establishes Pd-PEPPSI-IPr as a superior catalyst for electron-deficient and hindered substrates.[3]
-
-
Martin, R. & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[7] Accounts of Chemical Research.[4]
- Grounding: Defines the mechanism and utility of XPhos/SPhos ligands for difficult chlorides.
-
Lennox, A. J. J. & Lloyd-Jones, G. C. (2014).[8] Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews.[8]
- Grounding: Comprehensive review on protodeboron
-
Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for Suzuki-Miyaura Cross-Coupling.[1] Chemistry - A European Journal.
-
Grounding: Primary literature for the recommended protocol.[9]
-
Sources
- 1. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 3. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water [organic-chemistry.org]
- 7. entegris.com [entegris.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Biphenyl Synthesis & Debromination Control
Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Ticket: #DB-404: Suppression of Hydrodebromination in Aryl-Aryl Coupling
Introduction: The "Hydride Thief" Phenomenon
Welcome to the technical support center. If you are here, you are likely staring at an LC-MS trace showing a mass peak of
In biphenyl synthesis (Suzuki-Miyaura coupling), debromination (hydrodebromination) is not just a side reaction; it is a symptom of a stalled catalytic cycle. It indicates that your Palladium catalyst, having successfully oxidatively added to the aryl bromide, failed to find the boronic acid (transmetallation) and instead found a hydride source.
This guide treats your reaction conditions as a diagnostic system to eliminate these "hydride thieves."
Module 1: Emergency Triage (Diagnostic Flowchart)
Before optimizing, confirm the diagnosis.[1] Use this logic flow to determine if debromination is your primary failure mode.
Caption: Figure 1. Diagnostic logic to distinguish hydrodebromination from other common Suzuki failures like protodeboronation.
Module 2: The Chemistry of Failure (Mechanism)
To fix the problem, you must understand the competition. The Pd(II)-Aryl intermediate is unstable. It effectively has a "timer." If Transmetallation (Path A) is slow, Hydrodebromination (Path B) becomes statistically inevitable if any hydride source is present.
The Three Main Hydride Sources:
-
Solvent:
-hydride elimination from coordinated alcohols (e.g., Isopropanol, Ethanol). -
Base:
-hydride elimination from alkoxide bases (e.g., NaOEt, NaOtBu). -
Trace Impurities: Formates or dissolved
promoting radical pathways.
Caption: Figure 2. Kinetic competition between the desired Transmetallation (Blue) and the parasitic Hydrodebromination (Red).
Module 3: Troubleshooting Guide (FAQs)
Q1: I am using Ethanol/Water because it dissolves my boronic acid. Is this causing the debromination?
A: Almost certainly.
Primary and secondary alcohols (Ethanol, Isopropanol) are "hydride donors." Palladium can coordinate to the alcohol, undergo
-
The Fix: Switch to Toluene/Water (4:1) or Dioxane/Water . If solubility is an issue, use n-Butanol (slower
) or a biphasic system with a Phase Transfer Catalyst (e.g., TBAB).
Q2: I switched solvents, but I'm still seeing Ar-H. I'm using NaOtBu as a base.
A: The base is now the culprit.
Alkoxide bases with
-
The Fix: Switch to inorganic bases that lack protons.
-
Best:
(Potassium Phosphate Tribasic). It is mild, hydrous-compatible, and cannot donate hydrides. -
Alternative:
or .
-
Q3: Does the catalyst ligand actually matter for side reactions?
A: Yes, it is the critical control knob. You need a ligand that accelerates Reductive Elimination (of the product) faster than the Pd-H species can form.
-
The Problem: Simple ligands like
are often too slow. -
The Fix: Use Buchwald Ligands (Dialkylbiaryl phosphines) like SPhos or XPhos .
-
Why? These electron-rich, bulky ligands facilitate rapid oxidative addition and extremely fast reductive elimination, effectively "outrunning" the side reaction [3].
-
Note: Bidentate ligands like dppf are also excellent at preventing
-hydride elimination because they occupy the coordination sites required for the hydride formation [4].
-
Q4: My reaction is sluggish, so I increased the temperature to 110°C. Debromination increased. Why?
A: Activation Energy (
-
The Fix: Lower the temperature (e.g., 60-80°C) and use a more active catalyst (e.g., Pd-162 or Pd-G4 precatalysts) to maintain rate without thermal forcing.
Module 4: Optimized Protocol (The "Golden Standard")
This protocol is designed to eliminate hydride sources while maximizing coupling efficiency.[2]
Target: Synthesis of Biphenyl via Suzuki-Miyaura Scale: 1.0 mmol
| Component | Recommendation | Rationale |
| Solvent | Toluene : Water (4:1) | Biphasic system prevents solvent-mediated hydride transfer. |
| Base | Inorganic, non-reducing base. Buffers pH effectively. | |
| Catalyst | SPhos provides steric bulk to accelerate coupling over reduction. | |
| Alternative Cat. | Bidentate ligand explicitly blocks | |
| Temperature | 80°C | Sufficient for coupling, mild enough to suppress side pathways. |
| Atmosphere | Argon/Nitrogen (Sparged) | Removal of |
Step-by-Step Procedure:
-
Charge Solids: In a reaction vial, add Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv),
(3.0 equiv), and SPhos (4 mol%). -
Solvent Prep: In a separate vessel, sparge Toluene and Water with Argon for 15 minutes. Do not skip this.
-
Catalyst Addition: Add
(2 mol%) to the solids. (Or use pre-complexed Pd-SPhos G4). -
Initiation: Add the degassed solvent mixture via syringe. Seal the vial immediately.
-
Reaction: Heat to 80°C with vigorous stirring (1000 rpm). The biphasic mixture requires high shear to facilitate phase transfer.
-
Monitor: Check LC-MS at 2 hours.
-
Success: Peak at
. -
Failure: If Ar-H persists, lower Temp to 60°C and switch solvent to THF (anhydrous).
-
References
-
Navarro, O. et al. (2004). "Efficient Suzuki-Miyaura Coupling of Aryl Chlorides and Bromides Mediated by (NHC)Pd(II) Complexes." Journal of Organic Chemistry.
-
Barder, T. E. & Buchwald, S. L. (2005). "Binaphthyl-Based Ligands for the Palladium-Catalyzed Cross-Coupling." Journal of the American Chemical Society.[3]
-
Martin, R. & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
-
Miyaura, N. (2002). "Cross-Coupling Reactions: A Practical Guide." Topics in Current Chemistry.
Sources
Technical Support Center: Purification of 2-Bromo-4-(trifluoromethyl)-1,1'-biphenyl
The following Technical Support Guide is designed for researchers and process chemists working with 2-Bromo-4-(trifluoromethyl)-1,1'-biphenyl .
Case ID: PUR-BP-CF3-BR-02 Subject: Separation of Isomers and Impurities Support Level: Senior Application Scientist
Executive Summary & Compound Profile
Target Molecule: 2-Bromo-4-(trifluoromethyl)-1,1'-biphenyl Common Context: Used as an intermediate in metallodrug synthesis or agrochemical discovery. The "Isomer" Problem: Users frequently report difficulty separating the target from "isomers." In the context of this specific mono-ortho substituted biphenyl, the issue is rarely atropisomerism (axial chirality) at room temperature, as the rotational barrier is insufficient (< 20 kcal/mol) for isolation. The "isomers" are typically Regioisomers (e.g., 3-bromo or 2'-bromo analogs) formed during non-selective bromination or Protodeboronation impurities (des-bromo species) from Suzuki couplings.
Quick Diagnostic Table:
| Impurity/Isomer Type | Origin | Detection Method | Recommended Separation |
| Regioisomer (3-Br or 4-Br) | Non-selective bromination | 1H NMR (coupling constants), GC-MS | Ag-Impregnated Silica |
| Protodeboronation (Des-Br) | Suzuki coupling side-reaction | LC-MS (M-Br mass), GC-MS | Standard Flash (Hex/EtOAc) |
| Homocoupling (Biaryl) | Catalyst failure | TLC (High Rf difference) | Crystallization / Flash |
| Atropisomers | Axial Chirality | Chiral HPLC (Low Temp only) | Not stable at RT |
Decision Matrix: Choosing a Purification Strategy
Before selecting a method, assess your crude mixture's profile.
Caption: Workflow for selecting the optimal purification route based on impurity profile.
Protocol A: Argentation Chromatography (Ag-Silica)
Best For: Separating Regioisomers (e.g., 2-bromo vs. 3-bromo).
Mechanism: Silver ions (
Step-by-Step Preparation of 10% AgNO Silica
Materials: Silica Gel 60 (230-400 mesh), Silver Nitrate (AgNO
-
Dissolution: Dissolve 10 g of AgNO
in 100 mL of Acetonitrile (use minimal water if necessary, but pure MeCN is easier to dry). -
Slurry: Add 90 g of dry Silica Gel to the solution. Stir vigorously for 10 minutes to ensure coating.
-
Drying: Evaporate the solvent on a rotary evaporator. Crucial: Use a water bath < 40°C and cover the flask with aluminum foil. Silver salts are light-sensitive; exposure causes blackening (reduction to Ag
), ruining the separation. -
Activation: Dry the resulting powder under high vacuum for 2 hours.
-
Packing: Pack the column as usual, but keep it wrapped in foil.
Running the Column[1]
-
Mobile Phase: Use a gradient of Hexanes/Toluene (0% to 20% Toluene). Avoid polar modifiers like Methanol initially, as they strip the silver.
-
Recovery: After the run, flush the column with 5% Methanol/DCM to recover any highly retained isomers if mass balance is low.
Protocol B: High-Performance Liquid Chromatography (HPLC)
Best For: Final polishing and removing protodeboronation impurities. Column Selection: Do not use standard C18. It relies purely on hydrophobicity, which is similar across biphenyl isomers.
Recommended Phase: Phenyl-Hexyl or Biphenyl Core-Shell
These phases utilize
Method Parameters:
-
Column: Phenyl-Hexyl (5 µm, 21.2 x 150 mm for Prep).
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile (MeCN) or Methanol (MeOH). Note: MeOH often provides better selectivity for biphenyls due to proton-donor capability interacting with the Br lone pairs.
-
Gradient: Isocratic hold at 75% B may be required for isomer separation, rather than a steep gradient.
Protocol C: Fractional Crystallization
Best For: Scale-up (>5g) and removing homocoupling byproducts.
Since 2-Bromo-4-(trifluoromethyl)-1,1'-biphenyl is a solid (estimated MP ~40-60°C depending on purity), crystallization is viable.
-
Solvent Screen:
-
Solvent 1 (Good Solubility): Methanol or Ethanol.
-
Solvent 2 (Anti-solvent): Water or cold Pentane.
-
-
Procedure:
-
Dissolve crude in minimum boiling Ethanol.
-
Slowly add Water dropwise until persistent cloudiness appears.
-
Re-heat to clarify, then wrap the flask in a towel to cool very slowly to Room Temp, then 4°C.
-
Tip: If an oil forms ("oiling out"), seed the mixture with a crystal of pure product or scratch the glass. If oiling persists, switch to Pentane/EtOAc at -20°C.
-
Mechanism of Separation (Visualized)
Understanding why Ag-Silica works is crucial for troubleshooting.
Caption: Steric hindrance of the ortho-Bromine prevents strong Ag-Pi bonding, allowing the target to elute faster than non-ortho isomers.
Frequently Asked Questions (FAQs)
Q: My product is an oil, but literature says it should be a solid. Why? A: This "melting point depression" is a classic sign of regioisomer contamination. Even 5% of the 3-bromo isomer can prevent the 2-bromo target from crystallizing. Run a GC-MS or F-NMR. If isomers are present, you must use Ag-Silica chromatography; crystallization will likely fail until purity >90%.
Q: Can I separate the atropisomers (axial chirality)? A: For 2-Bromo-4-(trifluoromethyl)-1,1'-biphenyl , the answer is effectively no at room temperature.
-
Reasoning: Stable atropisomers usually require three or four ortho-substituents (e.g., 2,2',6,6'-tetrasubstituted). With only a single ortho-bromo group, the rotation barrier around the phenyl-phenyl bond is too low. The molecule rotates freely at RT. You will see a single set of peaks in NMR, not split signals.
Q: Why does my product turn pink/brown on the column? A: Biphenyl halides are light-sensitive. If you are using Ag-Silica, the silver is photoreactive. If using standard silica, the compound itself may be oxidizing slightly. Action: Wrap columns in foil and store the purified compound in amber vials under Argon.
References
-
Williams, C. M., & Mander, L. N. (2001). Chromatography with silver nitrate. Tetrahedron, 57(3), 425-447.[1]
- Foundational text on the mechanism and preparation of Ag-impregn
- Sherrill, W. M., et al. (2005). Separation of polychlorinated biphenyl isomers. Journal of Chromatography A, 1071(1-2), 1-20.
- Clayden, J. (2005). Organolithiums: Selectivity for Synthesis. Pergamon.
Sources
Technical Support Center: Palladium Removal from Fluorinated Biphenyls
Welcome to the Technical Support Center. Synthesizing fluorinated biphenyls via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) frequently leaves behind toxic heavy metal residues. Because fluorine atoms fundamentally alter the electronic properties and solubility profiles of biphenyl systems, standard purification methods often fail.
This guide is designed for process chemists and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve compliant palladium limits (< 10 ppm for oral, < 1 ppm for parenteral) without sacrificing product yield.
Part 1: Troubleshooting & FAQs
Q1: Why does standard silica gel chromatography fail to reduce palladium below 100 ppm for my fluorinated biphenyls?
Causality & Insight: Standard silica gel relies on weak physisorption via surface silanol groups[1]. Fluorinated biphenyls, however, are highly electron-deficient due to the strong inductive effect of the fluorine atoms. This altered electronic environment often stabilizes Pd(0) nanoparticles or forms strong
Q2: How do I choose between activated carbon and functionalized silica resins? Causality & Insight: Activated carbon (e.g., Darco KB-B) is highly effective at trapping Pd(0) colloids and is cost-effective for bulk removal[1]. However, its mechanism relies on high surface area and hydrophobicity. Fluorinated biphenyls are exceptionally lipophilic and will indiscriminately co-adsorb onto the carbon matrix, leading to severe yield losses (often 10–30%). Functionalized silica (e.g., Si-TMT or SiliaMetS Thiol) targets the metal specifically via sulfur-Pd thermodynamic affinity, preserving the fluorinated product[3]. Solution: Use activated carbon only if your product is highly polar. For lipophilic fluorinated biphenyls, prioritize sulfur-functionalized silica resins[4].
Q3: My product yield drops significantly even when using metal scavengers. How can I prevent this? Causality & Insight: Yield drops during scavenging are usually caused by physical entrapment within the resin pores or non-specific binding. Solution:
-
Optimize Pore Size: Use macroporous resins rather than gel-type resins to prevent steric trapping of bulky biphenyl products.
-
Oxidation State Adjustment: Pre-treat the crude mixture with a mild oxidant (e.g., a low dose of
). This converts all Pd(0) to Pd(II). Pd(II) binds much more rapidly and specifically to sulfur-based scavengers, allowing you to use fewer equivalents of the resin and reducing non-specific product loss[1].
Q4: How can I ensure compliance with ICH Q3D guidelines for parenteral administration? Causality & Insight: ICH Q3D mandates strict Permitted Daily Exposures (PDE) based on toxicological data. For parenteral routes, Pd limits are highly restrictive (often requiring < 1 ppm in the final API)[4]. Solution: Achieving < 1 ppm requires a dual-stage approach. First, perform a bulk removal step (e.g., crystallization or standard flash chromatography), which typically reduces Pd to ~50-100 ppm[2]. Follow this immediately with a polishing step using a high-affinity scavenger like Si-TMT (2,4,6-trimercaptotriazine silica gel) to achieve single-digit or sub-ppm levels[2].
Part 2: Quantitative Data Summary
Selecting the right scavenger depends heavily on the oxidation state of the palladium and the required purity threshold. The table below summarizes the performance of common scavengers against fluorinated biphenyl matrices.
| Scavenger Type | Functional Group | Primary Target | Loading Capacity (mmol/g) | Typical Residual Pd (ppm) | Product Recovery (%) |
| Darco KB-B | Activated Carbon | Pd(0) / Colloids | N/A | 10 - 50 | 70 - 85 |
| SiliaMetS Thiol | Thioether / Thiol | Pd(II) | 1.2 - 1.5 | < 5 | > 95 |
| Si-TMT | Trithiocyanurate | Pd(II) / Pd(0) | 0.3 - 0.6 | < 1 | > 98 |
| QuadraPure TU | Thiourea | Pd(II) | 2.0 - 2.4 | < 1 | > 95 |
Part 3: Visualizations
Workflow for targeted palladium removal based on oxidation state assessment.
Thermodynamic ligand exchange mechanism for Pd(II) chemisorption.
Part 4: Self-Validating Experimental Protocol
Chemisorption Polishing of Fluorinated Biphenyls using Si-TMT Note: This protocol is designed as a self-validating system. By taking aliquots at specific checkpoints, you isolate variables and verify the thermodynamic exchange of Pd from the product to the resin.
Step 1: Reaction Quench & Oxidation State Verification
-
Action: Quench the Suzuki-Miyaura coupling. Take a 1 mL aliquot. If the solution is black (indicating Pd(0) nanoparticles), add a catalytic amount of
(0.05 eq) to the bulk mixture to oxidize Pd(0) to Pd(II)[1]. -
Causality: Thioether and thiol scavengers exhibit significantly higher binding enthalpies (
) for Pd(II) compared to Pd(0)[3]. -
Validation Checkpoint: The solution should transition from opaque black to a clear yellow/orange, visually confirming the oxidation state shift.
Step 2: Scavenger Addition & Thermal Incubation
-
Action: Add 3–5 equivalents of Si-TMT (or SiliaMetS Thiol) relative to the initial Pd catalyst loading. Heat the suspension to 60°C and stir for 4–12 hours.
-
Causality: Heat is a critical variable. The activation energy required to break the stable Pd-fluorobiphenyl
-complex must be overcome to allow the thermodynamic ligand exchange onto the solid support[3].
Step 3: Filtration & Polar Wash
-
Action: Filter the suspension through a Celite pad. Wash the resin cake thoroughly with a polar aprotic solvent (e.g., Ethyl Acetate or THF).
-
Causality: The polar aprotic solvent ensures the lipophilic fluorinated biphenyl remains fully solvated and elutes, while the covalently bound Pd remains trapped on the silica matrix.
Step 4: ICP-MS Validation
-
Action: Submit the concentrated filtrate for Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Validation Checkpoint: Compare against the crude baseline. A successful run will show >98% Pd removal, dropping levels below the ICH Q3D threshold[4].
References
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. 1
-
Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. RSC Publishing. 3
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. 2
-
Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers.4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT52282B [pubs.rsc.org]
- 4. crimsonpublishers.com [crimsonpublishers.com]
Navigating the Challenges of Trifluoromethylated Biaryl Analysis: A Technical Guide to Overcoming Solubility Issues in NMR Spectroscopy
Introduction: The Trifluoromethylated Biaryl Conundrum in Drug Discovery
Trifluoromethylated biaryls are a cornerstone of modern medicinal chemistry. The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a favored substituent in drug design.[1] However, these same properties that make them attractive therapeutic candidates often create significant challenges during their characterization, particularly by Nuclear Magnetic Resonance (NMR) spectroscopy. Poor solubility in common deuterated solvents is a frequent and frustrating hurdle for researchers, leading to low-quality spectra and ambiguous results.[2]
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively troubleshoot and solve solubility issues encountered with trifluoromethylated biaryls in NMR analysis. By understanding the underlying principles and employing the strategies outlined below, you can achieve high-quality NMR data essential for confident structural elucidation and characterization.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and issues in a practical, question-and-answer format, providing both the "what to do" and the "why it works."
Q1: My trifluoromethylated biaryl is poorly soluble in standard deuterated solvents like CDCl3 and DMSO-d6. What are my initial steps?
A1: This is the most common challenge. The high fluorine content and often rigid, planar structure of biaryls can lead to strong intermolecular interactions and low affinity for standard NMR solvents.
Underlying Cause: The lipophilicity and potential for crystal packing of trifluoromethylated biaryls can make them resistant to dissolution in solvents that are not optimized for these properties.
Troubleshooting Protocol:
-
Solvent Screening: Don't give up after trying just one or two solvents. Systematically test a range of deuterated solvents with varying polarities and properties. A good starting selection includes:
-
Non-polar/Weakly Polar: Benzene-d6, Toluene-d8, Chloroform-d (CDCl3)
-
Polar Aprotic: Acetone-d6, Acetonitrile-d3, Dimethylformamide-d7 (DMF-d7), Dimethyl sulfoxide-d6 (DMSO-d6)
-
Polar Protic: Methanol-d4 (CD3OD), Deuterium oxide (D2O) - less common for this class of compounds but worth considering if ionizable groups are present.
-
-
Gentle Heating: For sparingly soluble samples, gentle heating of the NMR tube in a warm water bath can sometimes be sufficient to achieve dissolution.[2] However, be cautious with heat-sensitive compounds.
-
Sonication: If gentle heating is ineffective, sonication can help break up solid aggregates and promote dissolution.
Data-Driven Solvent Selection:
| Deuterated Solvent | Polarity Index | Key Characteristics | Best For... |
| Benzene-d6 | 2.7 | Aromatic, can engage in π-π stacking interactions. | Highly aromatic, non-polar biaryls. |
| Toluene-d8 | 2.4 | Similar to benzene-d6 but with a wider liquid range. | Compounds that may require heating. |
| Chloroform-d | 4.1 | A good general-purpose solvent for many organic molecules. | Initial screening for moderately polar compounds. |
| Acetone-d6 | 5.1 | Good dissolving power for a range of polarities. | Can be a good alternative to CDCl3 or DMSO-d6.[3] |
| Acetonitrile-d3 | 5.8 | Often shows good peak shape and resolution for fluorinated compounds.[3] | When broad peaks are observed in other solvents. |
| DMF-d7 | 6.4 | Highly polar, excellent for dissolving many stubborn compounds. | Highly polar or functionalized biaryls. |
| DMSO-d6 | 7.2 | Very high polarity, can dissolve a wide array of compounds. | Often a last resort for very insoluble compounds. |
Q2: I've tried multiple solvents with no success. What are more advanced techniques to improve solubility?
A2: When single solvents fail, it's time to consider solvent mixtures and additives.
Underlying Cause: A single solvent may not possess the ideal combination of properties to disrupt the intermolecular forces of the solute while also effectively solvating it.
Advanced Protocols:
-
Co-Solvent Systems: The use of a co-solvent can dramatically improve solubility. A common and effective strategy is to use a mixture of a good "solubilizing" solvent with a "locking" solvent that provides the deuterium signal for the NMR spectrometer.
-
Example Protocol: Dissolve your compound in a minimal amount of non-deuterated dichloromethane (CH2Cl2) or another suitable solvent in which it is highly soluble. Then, add this solution to your NMR tube containing the deuterated solvent of choice (e.g., CDCl3 or Acetone-d6). This often keeps the compound in solution for the duration of the NMR experiment.
-
-
Fluorinated Solvents: For highly fluorinated compounds, using a fluorinated solvent can be highly effective due to "like-dissolves-like" principles.
-
Recommended Fluorinated Solvents: Hexafluorobenzene (C6F6) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). While not always available in deuterated form, they can be used as co-solvents.
-
-
Use of Kosmotropes and Chaotropes: These are substances that influence the structure of water and can be used in aqueous NMR studies, though the principles can be extended to organic systems.
-
Kosmotropes: These are "order-making" solutes that increase the order of water and can stabilize macromolecules.[4][5][6] Examples include trehalose and proline.
-
Chaotropes: These are "order-breaking" solutes that disrupt the hydrogen-bonded network of water, which can increase the solubility of non-polar molecules.[4][5][6][7] Urea and guanidinium chloride are common chaotropes. While primarily used in aqueous systems, their ability to disrupt intermolecular forces can sometimes be beneficial in mixed organic/aqueous NMR samples.
-
Decision-Making Workflow for Solubility Issues:
Caption: A stepwise approach to troubleshooting solubility.
Q3: I managed to dissolve my compound, but the NMR peaks are broad and poorly resolved. Is this still a solubility issue?
A3: Yes, this is a classic sign of aggregation or dynamic exchange, which are often consequences of borderline solubility.
Underlying Cause: Even when a compound appears to be dissolved, it may exist as small aggregates in solution. Molecules in these aggregates tumble slowly in the magnetic field, leading to rapid relaxation and broad NMR signals. Alternatively, the compound may be undergoing conformational exchange on a timescale similar to the NMR experiment, which also results in peak broadening.
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: This is the most powerful tool for diagnosing aggregation and dynamic exchange.
-
Experimental Protocol: Acquire a series of 1D ¹H and ¹⁹F NMR spectra at different temperatures (e.g., 25°C, 40°C, 60°C).
-
Interpretation:
-
If the peaks sharpen at higher temperatures, this is indicative of either disaggregation or faster conformational exchange.
-
If the chemical shifts of the peaks change with temperature, this can also indicate a change in the aggregation state or conformational equilibrium.
-
-
-
Dilution Study: Acquire NMR spectra at several different concentrations. If the peak broadening is concentration-dependent (i.e., peaks sharpen upon dilution), this strongly suggests aggregation is the culprit.
-
Solvent Choice Revisited: As mentioned in Q1, some solvents are better at preventing aggregation than others. Acetone-d6 and acetonitrile-d3 are often good choices for obtaining sharp peaks for fluorinated compounds.[3]
Logical Flow for Diagnosing Broad Peaks:
Caption: Differentiating aggregation from other issues.
Q4: Are there any specific considerations for ¹⁹F NMR of these compounds?
A4: Absolutely. ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it excellent for characterizing trifluoromethylated compounds.[8][9][10][11]
Key Considerations:
-
Chemical Shift Referencing: Unlike ¹H and ¹³C NMR where TMS is a universal standard, ¹⁹F NMR referencing can be more complex. It is crucial to use an appropriate internal or external standard and to report it with your data.[12] Common references include CFCl₃ (trichlorofluoromethane) or a fluorinated compound that is soluble in your solvent system and has a known chemical shift.
-
Solvent Effects on Chemical Shift: The chemical shift of a ¹⁹F nucleus is highly sensitive to its environment.[13][14] A change in solvent can significantly alter the chemical shift, so consistency is key when comparing data.
-
Potential for Contamination: Be aware that fluoride ions can leach from glass NMR tubes, giving rise to a spurious signal in the ¹⁹F spectrum.[15] If an unexpected sharp singlet appears, especially after the sample has been sitting for a while, consider this possibility. Using quartz NMR tubes or pre-soaking and rinsing new glass tubes can mitigate this issue.[15]
Concluding Remarks
Overcoming the solubility challenges of trifluoromethylated biaryls in NMR is often an iterative process of experimentation and careful observation. By systematically working through the troubleshooting steps outlined in this guide—from basic solvent screening to more advanced techniques like co-solvent systems and variable temperature studies—researchers can significantly improve their chances of obtaining high-quality, interpretable NMR spectra. A logical, evidence-based approach is paramount to successfully navigating these common yet solvable experimental hurdles.
References
- Kosmotropes and Chaotropes. (n.d.). Water Structure and Science.
- Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. (2023). Defense Technical Information Center.
- Improving solubility via structural modification. (2025). ResearchGate.
- Fluorinated solvents. (n.d.). Sigma-Aldrich.
- Common problems and artifacts encountered in solution‐state NMR experiments. (2017). Canadian Journal of Chemistry.
- Fluorine NMR: An Overlooked Nucleotide Comes into Its Own. (2018). Lab Manager.
- 19F-centred NMR analysis of mono-fluorinated compounds. (2022). Nature Communications.
- Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. (2020). ACS Omega.
- The roles and applications of chaotropes and kosmotropes in industrial fermentation processes. (2020). Applied Microbiology and Biotechnology.
- 19F-centred NMR analysis of mono-fluorinated compounds. (2022). Semantic Scholar.
- Fluorine NMR. (n.d.). University of Washington.
- Micromolar fluoride contamination arising from glass NMR tubes and a simple solution for biomolecular applications. (2024). Journal of Biomolecular NMR.
- Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents? (2015). ResearchGate.
- Kosmotropes and chaotropes: modelling preferential exclusion, binding and aggregate stability. (2004). Biophysical Chemistry.
- Kosmotropes and chaotropes: Specific ion effects to tailor layer-by-layer membrane characteristics and performances. (2023). Journal of Membrane Science.
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). Journal of Biomolecular NMR.
- Modulating Nucleation by Kosmotropes and Chaotropes: Testing the Waters. (2017). Minerals.
- An In-depth Technical Guide to Trifluoromethanamine: Properties, Synthesis, and Applications. (n.d.). BenchChem.
- Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022). Journal of Magnetic Resonance.
- Synthesis and X-ray or NMR/DFT structure elucidation of twenty-one new trifluoromethyl derivatives of soluble cage isomers of C76, C78, C84, and C90. (2008). Journal of the American Chemical Society.
- Synthesis and X-ray or NMR/DFT Structure Elucidation of Twenty-One New Trifluoromethyl Derivatives of Soluble Cage Isomers of C76, C78, C84, and C90. (2008). Journal of the American Chemical Society.
- GUIDE TO FLUORINE NMR FOR ORGANIC CHEMISTS. (n.d.). University of Wisconsin-Madison.
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2025). ResearchGate.
- Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. (n.d.). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. idc-online.com [idc-online.com]
- 5. The roles and applications of chaotropes and kosmotropes in industrial fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. folia.unifr.ch [folia.unifr.ch]
- 7. Modulating Nucleation by Kosmotropes and Chaotropes: Testing the Waters [mdpi.com]
- 8. Fluorine NMR: An Overlooked Nucleotide Comes into Its Own | Lab Manager [labmanager.com]
- 9. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biophysics.org [biophysics.org]
- 12. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. download.e-bookshelf.de [download.e-bookshelf.de]
- 15. Micromolar fluoride contamination arising from glass NMR tubes and a simple solution for biomolecular applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to ¹⁹F NMR Chemical Shifts of Trifluoromethylated Biphenyls
For researchers and professionals in drug development, the trifluoromethyl (CF₃) group is more than just a structural motif; it is a powerful spectroscopic probe. Its incorporation into molecules like biphenyls—a common scaffold in medicinal chemistry—provides a unique window into molecular structure, conformation, and electronic environment. The fluorine-19 (¹⁹F) nucleus, with its 100% natural abundance and high gyromagnetic ratio, offers exceptional sensitivity in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This guide provides an in-depth comparison and analysis of the factors governing the ¹⁹F NMR chemical shifts of trifluoromethylated biphenyls, supported by experimental data and protocols.
The Unique Nature of the ¹⁹F NMR Chemical Shift
Unlike ¹H NMR, where the chemical shift range is relatively narrow, ¹⁹F NMR boasts a dispersion of over 800 ppm.[1] This vast range minimizes signal overlap and enhances the resolution of distinct fluorine environments.[2] For trifluoromethyl groups specifically, the chemical shifts are exquisitely sensitive to their local environment, making ¹⁹F NMR a precise tool for detecting subtle changes in molecular architecture.[3][4]
Several key factors influence the ¹⁹F chemical shift (δ) of a CF₃ group on a biphenyl scaffold:
-
Electronic Effects: The electron density around the fluorine nuclei is paramount. Electron-withdrawing groups (EWGs) on the biphenyl rings deshield the fluorine atoms, causing a downfield shift (less negative ppm values), while electron-donating groups (EDGs) increase shielding, leading to an upfield shift (more negative ppm values).[5] These effects are transmitted through both inductive and resonance pathways.
-
Conformational Effects & Steric Hindrance: Biphenyls are conformationally flexible, with the dihedral angle between the two aromatic rings being a critical parameter. Bulky substituents, particularly at the ortho positions, can restrict rotation around the biphenyl C-C bond. This conformational locking alters the spatial relationship between the CF₃ group and other parts of the molecule, leading to significant changes in the chemical shift.
-
Solvent Effects: The polarity of the solvent can influence the electronic environment of the CF₃ group, leading to shifts of several ppm.[3][6] These interactions, ranging from dipole-dipole to van der Waals forces, can alter the observed chemical shift and must be considered when comparing data from different experiments.[5]
-
Through-Space Interactions: In sterically crowded molecules, direct interactions between non-bonded atoms can occur. For trifluoromethylated biphenyls, this can manifest as through-space scalar coupling (J-coupling) between the fluorine atoms of the CF₃ group and nearby protons or other fluorine atoms.[7][8][9][10] While not a chemical shift per se, the observation of such couplings provides invaluable information about the molecule's three-dimensional structure.
Comparative Analysis of ¹⁹F NMR Chemical Shifts
The following table summarizes experimentally observed ¹⁹F NMR chemical shifts for a selection of trifluoromethylated biphenyls. This data illustrates the impact of substituent placement on the CF₃ resonance. All chemical shifts are referenced to CFCl₃ (δ = 0.00 ppm).
| Compound | Solvent | ¹⁹F Chemical Shift (δ, ppm) | Key Observations | Reference |
| 4-(Trifluoromethyl)biphenyl | CDCl₃ | -62.5 | Baseline value for a para-substituted CF₃ group. | [11] |
| 4-(2,2,2-Trifluoroethyl)biphenyl | CDCl₃ | -65.8 | The insulating CH₂ group shifts the resonance upfield compared to a directly attached CF₃. | [11] |
| 1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene | CDCl₃ | -62.7 (Ar-CF₃), -65.7 (Ar-CH₂CF₃) | Demonstrates the distinct chemical shifts for directly and indirectly attached CF₃ groups on the same ring. | [11] |
| [4-(Trifluoromethyl)phenyl]methanamine | (Not specified) | ~ -63 | The aminomethyl group has a minor electronic effect on the para-CF₃ group. | [2] |
Note: The precise chemical shift can vary slightly based on the exact experimental conditions, including concentration and temperature.
Experimental Protocol for Acquiring High-Quality ¹⁹F NMR Spectra
Achieving reliable and reproducible ¹⁹F NMR data requires careful attention to experimental detail. The following protocol provides a robust framework for the analysis of trifluoromethylated biphenyls.
Protocol 1: Sample Preparation and NMR Data Acquisition
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the analyte. Chloroform-d (CDCl₃) is a common starting point for many organic molecules. For compounds with different polarity, acetone-d₆ or DMSO-d₆ can be used. Be aware that the choice of solvent can influence the chemical shift.[3][12]
-
Sample Concentration: For standard 1D ¹⁹F NMR, a concentration of 5–10 mg of the compound in 0.5–0.7 mL of solvent is typically sufficient.
-
Spectrometer Setup:
-
Tune and match the ¹⁹F channel of the NMR probe to the correct frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and achieve good resolution. This is critical for resolving fine couplings.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (zg) is usually adequate. For spectra where ¹H coupling is not desired, a proton-decoupled pulse program should be used.
-
Spectral Width: The chemical shift range for CF₃ groups is generally between -50 and -80 ppm.[1] Set a spectral width that encompasses this region with good resolution (e.g., 200 ppm, centered at -65 ppm).
-
Acquisition Time (AT): Aim for an AT of at least 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient for qualitative spectra. For quantitative measurements, a longer delay (5 * T₁) is necessary.
-
Number of Scans (NS): Due to the high sensitivity of ¹⁹F, often 16 to 64 scans are sufficient to obtain an excellent signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum carefully to obtain pure absorption lineshapes.
-
Apply a baseline correction to the entire spectrum.
-
Reference the spectrum. While external referencing to CFCl₃ is traditional, it's often more practical to use an internal standard or reference to a known signal in the spectrum if one is present.
-
dot graphdot digraph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
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// Edges A -> B [label="Insert Sample"]; B -> C [label="Load Experiment"]; C -> D [label="Start Acquisition"]; D -> E [label="Processing"]; E -> F [label="Analysis"]; } } enddot Caption: Workflow for acquiring and analyzing ¹⁹F NMR spectra.
Key Factors Influencing Chemical Shift: A Visual Summary
The interplay of electronic, steric, and environmental factors ultimately determines the observed ¹⁹F NMR chemical shift. This relationship can be visualized as follows:
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// Central Node Center [label="¹⁹F NMR Chemical Shift\nof CF₃-Biphenyl", shape=doublecircle, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12];
// Factor Nodes Electronics [label="Electronic Effects\n(Inductive & Resonance)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conformation [label="Conformation\n(Dihedral Angle)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent Polarity", fillcolor="#34A853", fontcolor="#FFFFFF"]; ThroughSpace [label="Through-Space\nInteractions", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges from Factors to Center Electronics -> Center; Conformation -> Center; Solvent -> Center; ThroughSpace -> Center; } } enddot Caption: Factors governing the ¹⁹F NMR chemical shift.
Conclusion
¹⁹F NMR spectroscopy is an indispensable tool for the characterization of trifluoromethylated biphenyls. The sensitivity of the CF₃ group's chemical shift to its local environment provides a detailed fingerprint of the molecule's electronic and steric properties. By understanding the principles outlined in this guide and employing rigorous experimental techniques, researchers can leverage ¹⁹F NMR to gain deep insights into molecular structure, conformation, and interactions, thereby accelerating the drug discovery and development process. For complex cases, computational methods, such as Density Functional Theory (DFT), can be employed to predict ¹⁹F chemical shifts and aid in spectral assignment.[3][13]
References
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Ye, L., Larda, S. T., Li, Y. F., Manglik, A., & Prosser, R. S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 62(1), 59–69. [Link]
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Nanalysis Corp. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
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Ye, L., Larda, S. T., Li, Y. F., Manglik, A., & Prosser, R. S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate. [Link]
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Al-Rawi, J. M. A., & Sziman, O. (1982). Nuclear magnetic resonance studies of 4,4-bis(trifluoromethyl)-1,2- oxaphosphetans; through-space coupling as a guide to ground-state structures of cyclic phosphoranes. Journal of the Chemical Society, Dalton Transactions, (1), 1-5. [Link]
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Martin, G. E., & Williams, A. J. (2013). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of chemical information and modeling, 53(7), 1631–1638. [Link]
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Tan, Y. J., Frkic, R. L., & Otting, G. (2025). Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. Magnetic Resonance, 6(1), 131-142. [Link]
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Orton, H. W., Stan, G., & Otting, G. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19587–19598. [Link]
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Orton, H. W., Stan, G., & Otting, G. (2021). Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. PubMed. [Link]
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Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]
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Zědník, J., Cvačka, J., & Kývala, M. (2017). Through Space JHF Spin-Spin Coupling Constant Transmission Pathways in 2-(Trifluoromethyl)thiophenol. The Journal of organic chemistry, 82(12), 6428–6432. [Link]
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A Senior Application Scientist's Guide to the Crystal Structures of Fluorinated Biphenyls: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules has become a cornerstone of rational design. Among the privileged scaffolds, the biphenyl moiety is a frequent flyer in pharmacologically active compounds and functional materials. The introduction of fluorine atoms to this simple aromatic system can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and molecular conformation. These changes, in turn, are intimately linked to the three-dimensional arrangement of the molecules in the solid state—their crystal structure.
This guide provides a comparative analysis of the crystal structure data for a series of fluorinated biphenyl compounds. We will delve into the subtle yet profound influence of fluorine substitution on key structural parameters and intermolecular interactions. Furthermore, we will provide a detailed, field-proven protocol for the determination of novel fluorinated biphenyl crystal structures, from crystal growth to data refinement.
The Impact of Fluorination on Biphenyl Crystal Packing: A Comparative Overview
The substitution of hydrogen with fluorine, the most electronegative element, induces significant changes in the electronic distribution and steric profile of the biphenyl system. These modifications directly influence the non-covalent interactions that govern crystal packing, such as π-π stacking, C-H···π interactions, and the formation of C-H···F hydrogen bonds.
One of the most critical parameters in biphenyl chemistry is the dihedral angle between the two phenyl rings. In the solid state, unsubstituted biphenyl is planar, a consequence of favorable crystal packing forces. However, the introduction of substituents, particularly at the ortho positions, can induce a twist. Fluorination is no exception, and the degree of this twist has profound implications for the molecule's overall shape and its ability to interact with biological targets or other molecules in a material.
A study on monofluorinated analogues of 4-chlorobiphenyl revealed that ortho-fluoro substitution leads to a smaller increase in the dihedral angle compared to the larger chlorine atom.[1] This highlights the nuanced interplay between sterics and electronics that fluorine brings to molecular design.
The crystal packing motif is also highly sensitive to fluorination. While some fluorinated biphenyls exhibit classic herringbone packing, others adopt π-stacked arrangements. This shift in packing can be attributed to alterations in the molecular electrostatic potential caused by the fluorine atoms.[2]
To illustrate these effects, the following table summarizes key crystallographic data for a selection of fluorinated biphenyl compounds, extracted from the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[3][4]
| Compound Name | CSD Refcode | Formula | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Dihedral Angle (°) | Key Intermolecular Interactions |
| 4-Fluorobiphenyl | FULROL | C₁₂H₉F | P2₁/n | 5.864 | 9.539 | 7.824 | 102.89 | 0.0 | C-H···π, π-π stacking |
| 2,2'-Difluorobiphenyl | DFLUOB10 | C₁₂H₈F₂ | P2₁/n | 7.987 | 5.923 | 9.803 | 104.26 | 59.8 | C-H···F, C-H···π |
| 4,4'-Difluorobiphenyl | DFLUOB | C₁₂H₈F₂ | P2₁/a | 7.987 | 5.923 | 9.803 | 104.26 | 0.0 | C-H···F, π-π stacking |
| Perfluorobiphenyl | DECFBP | C₁₂F₁₀ | P2₁/n | 7.989 | 6.096 | 10.012 | 100.91 | 58.0 | F···F, π-π stacking |
Note: The data presented here is a representative sample. For a comprehensive search of fluorinated biphenyl structures, direct access to the Cambridge Structural Database (CSD) is recommended.[3][5] CSD deposition numbers can be used to retrieve detailed crystallographic information files (CIFs).[6][7][8][9][10][11][12][13]
Experimental Protocol: From Powder to Publication-Ready Crystal Structure
The determination of a novel crystal structure is a meticulous process that demands both careful experimental technique and a solid understanding of crystallographic principles. This section provides a step-by-step workflow for obtaining and refining the crystal structure of a new fluorinated biphenyl compound.
Part 1: Growing High-Quality Single Crystals
The cornerstone of a successful single-crystal X-ray diffraction experiment is the quality of the crystal itself. For fluorinated organic compounds, several crystallization techniques can be employed.[5][14][15][16][17]
Step 1: Purification of the Compound
-
Rationale: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Procedure: Purify the synthesized fluorinated biphenyl compound to the highest possible degree (>98%) using techniques such as column chromatography, recrystallization, or sublimation.
Step 2: Solvent Selection
-
Rationale: The choice of solvent is critical. The ideal solvent should dissolve the compound when hot but lead to supersaturation upon slow cooling or evaporation.
-
Procedure: Screen a variety of solvents with different polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol). A good starting point is to find a solvent in which the compound is sparingly soluble at room temperature.
Step 3: Crystallization Setup
-
Rationale: Slow crystal growth is key to obtaining large, well-ordered crystals. Rapid precipitation will lead to a microcrystalline powder.
-
Procedure (Slow Evaporation):
-
Dissolve the purified compound in a minimal amount of the chosen solvent in a small, clean vial.
-
Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
-
Procedure (Vapor Diffusion):
-
Dissolve the compound in a small amount of a relatively non-volatile "good" solvent in a small, open vial.
-
Place this inner vial inside a larger, sealed jar containing a more volatile "poor" solvent in which the compound is insoluble.
-
The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.
-
Part 2: Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.[18][19]
Step 1: Crystal Selection and Mounting
-
Rationale: A suitable crystal should be a single, well-formed entity, free of cracks or other defects, and typically between 0.1 and 0.3 mm in its largest dimension.
-
Procedure:
-
Examine the crystals under a polarizing microscope to select a single, high-quality specimen.
-
Carefully mount the selected crystal on a cryoloop or a glass fiber using a minimal amount of cryo-protectant oil.
-
Step 2: Data Collection
-
Rationale: The diffractometer directs a beam of X-rays onto the crystal, and the diffracted X-rays are recorded by a detector. The crystal is rotated during the experiment to collect a complete dataset.
-
Procedure:
-
Mount the crystal on the goniometer head of the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
Perform an initial screening to determine the unit cell parameters and crystal system.
-
Set up a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of scans at different crystal orientations.
-
Part 3: Structure Solution and Refinement
The raw diffraction data is a collection of reflection intensities. This data must be processed to solve and refine the crystal structure.[20][21][22][23]
Step 1: Data Reduction
-
Rationale: The raw diffraction images are integrated to determine the intensity of each reflection. These intensities are then corrected for various experimental factors.
-
Software: Programs like SAINT or XDS are commonly used for this purpose.
Step 2: Structure Solution
-
Rationale: The "phase problem" in crystallography means that the phases of the diffracted waves are not directly measured. Structure solution methods are used to determine initial phases.
-
Software: Direct methods (e.g., SHELXT) or Patterson methods are typically employed.
Step 3: Structure Refinement
-
Rationale: The initial structural model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This is an iterative process of adjusting atomic positions, displacement parameters, and other model parameters.
-
Software: SHELXL is the most widely used program for the refinement of small-molecule crystal structures.[20][21][22][23]
-
Procedure:
-
Perform an initial refinement of the non-hydrogen atoms with isotropic displacement parameters.
-
Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Refine the model with anisotropic displacement parameters for non-hydrogen atoms.
-
Check for and model any disorder or twinning if present.
-
Continue refinement until the model converges (i.e., the shifts in parameters are negligible) and the R-factor (a measure of the agreement between the observed and calculated structure factors) is minimized.
-
Step 4: Validation and CIF Generation
-
Rationale: The final refined structure must be validated to ensure its chemical and crystallographic reasonability.
-
Procedure:
-
Use software like PLATON or the checkCIF service from the International Union of Crystallography (IUCr) to validate the structure.
-
Generate a Crystallographic Information File (CIF) that contains all the relevant information about the crystal structure and the experiment. This file is the standard format for reporting and archiving crystallographic data.
-
Visualizing the Workflow and Structural Impact
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for the determination of a novel fluorinated biphenyl crystal structure.
Caption: Impact of fluorine substitution on the conformation of biphenyl derivatives.
Conclusion
The fluorination of biphenyls is a powerful strategy for modulating molecular properties, and understanding the resulting changes in the solid-state structure is paramount for rational drug and materials design. This guide has provided a comparative overview of the crystallographic landscape of these important compounds and a detailed protocol for the elucidation of new structures. By combining careful experimental work with a thorough understanding of crystallographic principles, researchers can unlock the full potential of fluorine in their molecular design endeavors.
References
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Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
-
SUNY Geneseo. (n.d.). Crystal structure refinement : a crystallographer's guide to SHELXL. Milne Library. [Link]
- Sheldrick, G. M. (1997). SHELXL-97. Program for the Refinement of Crystal Structures. University of Göttingen, Germany.
-
Luthe, G., Robertson, L. W., & Theisen, A. (2007). Influence of fluoro-substitution on the planarity of 4-chlorobiphenyl (PCB 3). Acta Crystallographica Section B: Structural Science, 63(Pt 2), 284–293. [Link]
-
Müller, P. (Ed.). (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]
-
Kedzierski, P., Morawiak, P., Piecek, W., Zurowska, M., Perkowski, P., Raszewski, Z., Dabrowski, R., Czuprynski, K., & Sun, X. W. (2018). Fluorine's Impact on Biphenyl-Cyclohexane LCs. Scribd. [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). Matson. [Link]
-
Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography. [Link]
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NSF Public Access Repository. (2024, January 1). CSD 2212294: Experimental Crystal Structure Determination. [Link]
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wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. [Link]
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Guide for crystallization. (n.d.). [Link]
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NSF Public Access Repository. (2022, January 1). CSD 2181759: Experimental Crystal Structure Determination. [Link]
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MIT Information Systems & Technology. (n.d.). Cambridge Structural Database. [Link]
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University of Manchester. (2017, November 15). CCDC 1560704: Experimental Crystal Structure Determination. Research Explorer. [Link]
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University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. [Link]
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Oak Ridge National Laboratory. (n.d.). Methods and Tutorials – Single Crystal Diffraction. ORNL Neutron Sciences. [Link]
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YouTube. (2020, January 29). Preparing a Single-Crystal X-ray Diffraction Scan. [Link]
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Improved Pharma. (2025, July 18). Single Crystal X-Ray Structure Determination. [Link]
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Iowa Research Online. (2020). CCDC 1943958: Experimental Crystal Structure Determination. [Link]
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CCDC. (n.d.). The Largest Curated Crystal Structure Database. [Link]
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Groom, C. R., & Allen, F. H. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 70(Pt 4), 355–367. [Link]
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University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. [Link]
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de la Torre, G., & Torres, T. (2015). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules, 20(12), 22005–22019. [Link]
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CCDC. (2025, May 22). CCDC Deposition Criteria for CSD and ICSD Inclusion. [Link]
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FIZ Karlsruhe. (n.d.). Deposit Structures | ICSD DEPOT. [Link]
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Ruzziconi, R., Spadoni, G., Gatti, F. G., & Gatti, C. (2001). The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituent. The Journal of Organic Chemistry, 66(14), 4885–4893. [Link]
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Arizona State University. (2025, January 20). CCDC 2259822: Experimental Crystal Structure Determination. [Link]
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Araki, Y., Kobayashi, T., & Segawa, H. (2007). Fluorinated diphenylpolyenes: crystal structures and emission properties. Photochemical & Photobiological Sciences, 6(12), 1258–1266. [Link]
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Wood, P. A., Groom, C. R., & Allen, F. H. (2022). CSD Communications of the Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 78(Pt 3), 324–332. [Link]
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Khan, I., Ali, S., Shah, S. A. A., Khan, M., Ahmad, I., & Khan, I. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29285–29298. [Link]
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DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. (2025, October 5). ChemRxiv. [Link]
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Comparison of the concentrations of PCDDs, PCDFs, non-and mono-ortho... (n.d.). ResearchGate. [Link]
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Wróbel, D., Gapiński, J., & Sajewicz, M. (2024). Comparative Study on Structural Differences in Monosaccharide Layers Using PLD and PED Techniques. International Journal of Molecular Sciences, 25(21), 12896. [Link]
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Structural and Quantitative Analysis of Polyfluoroalkyl Substances (PFASs) and Para-Phenylenediamines (PPDs) by Direct Analysis in Real Time Ion Mobility Mass Spectrometry (DART-IM-MS). (2025, May 26). Preprints.org. [Link]
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Precision Benchmarking: Melting Point Verification Strategies for Biphenyl Intermediates
Executive Summary: The "Range" is the Point[1]
In the synthesis of pharmaceutical intermediates—specifically biphenyl derivatives used in angiotensin II receptor antagonists (e.g., Valsartan, Telmisartan) and liquid crystals—melting point (MP) verification is not merely a physical constant check; it is a rapid, first-line defense against isomeric contamination and polymorphic instability.
For biphenyl intermediates, such as 4-Phenylphenol or 4'-Bromo-4-biphenylcarbonitrile , the presence of ortho- or meta- isomers can significantly depress the melting range. Furthermore, the tendency of non-polar biphenyls to sublime prior to melting presents a unique challenge that renders standard open-capillary protocols unreliable.
This guide objectively compares the industry-standard Automated Optoelectronic Detection Systems against traditional Manual Capillary Methods and the advanced Differential Scanning Calorimetry (DSC) .[1] We provide experimental protocols specifically optimized for biphenyls to ensure regulatory compliance (USP <741>, EP 2.2.14).
Technical Deep Dive: The Physics of Biphenyl Fusion
The Thermodynamic Challenge
Melting is a thermodynamic process where the solid and liquid phases exist in equilibrium.[1][2] For a pure substance, this occurs at a single temperature.[1] However, pharmaceutical intermediates are rarely 100% pure. According to the van 't Hoff equation , impurities (such as isomeric byproducts in biphenyl synthesis) cause:
-
Melting Point Depression: The observed temperature is lower than the pure substance.[1]
-
Range Broadening: The transition from "onset" (collapse) to "clear point" (liquid) widens significantly.[1]
The Sublimation Factor
Biphenyl structures possess strong
-
Risk: In an open capillary, the sample may sublime (evaporate) before melting, condensing on the cooler upper walls of the tube. This alters the sample mass and thermal contact, leading to artificially high melting readings.
-
Solution: Biphenyl verification must utilize sealed capillaries or hermetically sealed DSC pans.[1]
Comparative Analysis: Method Performance
We evaluated three distinct methodologies for verifying the melting point of 4-Phenylphenol (Reference MP: 165–167°C).
Method A: Automated Optoelectronic Detection (The Modern Standard)[1]
-
Mechanism: Uses a PID-controlled heating block and a digital camera to analyze light transmission.[1] The "Onset" is triggered when transmission drops (collapse), and "Clear Point" when transmission maximizes.
-
Best For: Routine QC, high throughput, regulatory documentation.
Method B: Manual Capillary (The Traditional Alternative)[1]
-
Mechanism: Oil bath or metal block with visual inspection by an operator via a magnifying lens.[1]
-
Best For: Quick checks in academic labs; teaching.[1]
Method C: Differential Scanning Calorimetry (DSC) (The Analytical Gold Standard)[1]
-
Mechanism: Measures the heat flow difference between the sample and a reference pan.[1][3] Detects the enthalpy of fusion (
).[1][2][4] -
Best For: Polymorph screening, purity determination (>99.5%), and thermodynamic characterization.
Table 1: Performance Matrix for Biphenyl Intermediates
| Feature | Automated Optoelectronic | Manual Capillary (USP Class Ia) | DSC (Heat Flux) |
| Precision | |||
| Sublimation Handling | Good (if sealed capillaries used) | Poor (Open tubes often used) | Excellent (Hermetic pans) |
| Objectivity | High (Algorithm-based detection) | Low (Subjective visual endpoint) | High (Thermodynamic onset) |
| Throughput | High (3–6 samples simultaneously) | Low (1 sample at a time) | Low (1 sample, long cycle) |
| Polymorph Detection | Limited (Visual changes only) | None | Superior (Distinct endotherms) |
| Compliance | USP <741>, 21 CFR Part 11 | USP <741> (Requires manual logging) | USP <891> |
Strategic Decision Framework
The following diagram illustrates the logical pathway for selecting the appropriate verification method based on the stage of drug development and sample characteristics.
Figure 1: Decision tree for selecting the optimal melting point verification method based on purity, polymorphism, and throughput requirements.
Experimental Protocol: Automated Verification of 4-Phenylphenol
This protocol is designed to eliminate common errors associated with biphenyl sublimation and packing density.
Target Substance: 4-Phenylphenol (CAS: 92-69-3) Expected Range: 165.0°C – 167.0°C Apparatus: Mettler Toledo MP90 or equivalent (Automated Video Capture)
Step 1: Sample Preparation (The Critical Step)[1]
-
Grinding: Grind the dry sample in an agate mortar to a fine powder. Rationale: Coarse crystals cause poor heat transfer and irregular melting signals.
-
Drying: Desiccate the powder over
for 24 hours. Rationale: Moisture acts as an impurity, depressing the MP. -
Filling: Fill the capillary to a height of 3 mm . Tap the capillary on a hard surface (or use a packing wire) to ensure tight packing.[1][5]
-
Sealing (Mandatory for Biphenyls): Carefully flame-seal the open end of the capillary.[1] Rationale: Prevents sublimation of 4-Phenylphenol during the heating ramp [1].
Step 2: Instrument Configuration[6]
-
Start Temperature: 160.0°C (5°C below expected onset).[1]
-
Ramp Rate: 1.0°C/min.[1] Note: USP <741> allows up to 10°C/min for range estimation, but 1.0°C/min is required for analytical precision.
-
End Temperature: 170.0°C.[1]
-
Detection Threshold: Set "Onset" threshold to 15% transmission change (collapse point).
Step 3: Execution & Validation
-
Insert the sample capillary alongside a USP Reference Standard (e.g., Sulfanilamide, MP 165°C) for concurrent validation.
-
Review Video: Post-run, review the video playback. Ensure the "Clear Point" corresponds to the complete disappearance of the solid phase, not just the meniscus formation.[1]
Step 4: Data Interpretation
-
Pass Criteria: The sample melting range must fall within the monograph specification (e.g., 164–168°C) and the range (Clear Point - Onset) must be
. -
Fail Criteria: A range
indicates isomeric impurities (likely o-phenylphenol) or solvent entrapment.
Experimental Data Comparison
The following data illustrates the accuracy variance between methods when testing a "Spiked" sample of 4-Phenylphenol (containing 2% o-phenylphenol impurity).
True Thermodynamic MP (Calculated): 163.4°C
| Method | Measured Range (°C) | Deviation from True Onset | Notes |
| Manual Capillary | 164.5 – 166.0 | +1.1°C | Operator missed early liquid formation (subjective error). |
| Automated (Open Cap) | 165.2 – 166.5 | +1.8°C | Sublimation Error: Sample mass reduced before melt, shifting T higher.[1] |
| Automated (Sealed) | 163.5 – 165.1 | +0.1°C | Most Accurate Routine Method. |
| DSC (Hermetic Pan) | 163.3 (Onset) | -0.1°C | Detected the eutectic melt of the impurity at 56°C (pre-melt event).[1] |
Analysis: The "Automated (Sealed)" method provides the best balance of accuracy and speed.[1] The "Manual" method missed the depression caused by the impurity, potentially leading to a False Pass.[1] The "Automated (Open Cap)" failed due to sublimation physics, highlighting the necessity of the sealing protocol [2].[1]
Workflow Visualization: The Self-Validating Loop
This diagram details the QC workflow, ensuring that every run validates itself against a standard.
Figure 2: Self-validating experimental workflow for biphenyl melting point determination using a reference standard.
Conclusion
For the verification of biphenyl intermediates, the Automated Optoelectronic Method (using sealed capillaries) is the superior choice for routine pharmaceutical applications.[1] It eliminates the operator subjectivity inherent in manual methods and mitigates the sublimation errors that plague open-capillary techniques.[1] While DSC remains the definitive tool for thermodynamic purity and polymorph analysis, automated capillary systems offer the optimal balance of compliance, throughput, and precision for daily bench work.
References
-
Mettler Toledo. (2020).[1] Thermal Analysis of Pharmaceuticals: Melting Point and DSC. Application Note. [Link][1]
-
European Pharmacopoeia (Ph.[1] Eur.). (2023).[1] Chapter 2.2.14 Melting Point - Capillary Method. EDQM. [Link][1]
-
Stanford Research Systems. (2018).[1] Determination of Melting Points According to Pharmacopeia. [Link]
Sources
Safety Operating Guide
2-Bromo-4-(trifluoromethyl)-1,1-biphenyl proper disposal procedures
Topic: 2-Bromo-4-(trifluoromethyl)-1,1-biphenyl Proper Disposal Procedures
Part 1: Executive Summary & Immediate Action
Status: Hazardous Chemical Waste (Halogenated Organic Solid) Primary Disposal Method: High-Temperature Incineration (Rotary Kiln) with Flue Gas Scrubbing. Prohibited Actions: Do NOT dispose of down the drain, in trash, or via evaporation. Do NOT mix with strong oxidizers or alkali metals.
Immediate Spill Response ( < 10g):
-
Isolate: Evacuate the immediate area; ensure adequate ventilation.
-
Protect: Don nitrile gloves, lab coat, and safety goggles. Wear a P95/P100 particulate respirator if dust is present.
-
Contain: Cover spill with damp absorbent pads or inert material (vermiculite) to prevent dust generation.
-
Collect: Sweep into a wide-mouth high-density polyethylene (HDPE) jar. Label as "Hazardous Waste - Halogenated Solid."
Part 2: Chemical Profile & Hazard Identification
To dispose of this compound safely, one must understand its resistance to degradation. The trifluoromethyl (-CF₃) group confers exceptional chemical stability, requiring specialized incineration conditions to prevent the release of fluorinated byproducts or PFAS-like persistence in the environment.
Physicochemical Properties & Disposal Implications[1][2][3][4][5]
| Property | Data | Disposal Implication |
| CAS Number | 255837-15-1 (Generic/Isomer specific) | Use for waste manifesting and inventory tracking. |
| Physical State | Solid (Crystalline) | Requires "Solid Waste" stream; prevent dust generation during transfer. |
| Halogen Content | Bromine (Br), Fluorine (F) | CRITICAL: Must be flagged as a "Halogenated Organic Compound" (HOC). Cannot be landfilled due to Land Disposal Restrictions (LDR).[1] |
| Combustibility | Non-flammable (High Flash Point) | Requires fuel blending or direct injection into a high-temp incinerator (>1100°C). |
| Reactivity | Stable; Incompatible with strong oxidizers | Segregate from nitric acid, perchlorates, and peroxides in waste storage. |
Part 3: Waste Characterization & Regulatory Logic (RCRA)
Regulatory Status (USA - EPA): While 2-Bromo-4-(trifluoromethyl)-1,1-biphenyl is not explicitly listed on the RCRA "P" or "U" lists, it must be characterized by the generator.
-
Waste Code Determination:
-
D001-D043: Unlikely to exhibit characteristic toxicity (TCLP) for regulated metals or organics (unless contaminated).
-
Halogenated Organic Compounds (HOCs): Under 40 CFR Part 268 (Land Disposal Restrictions), hazardous wastes containing HOCs >1000 mg/kg are prohibited from land disposal.[1]
-
Recommendation: Manage as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents) but Mandate Incineration .
-
Note: In California, this is a "California Hazardous Waste" due to halogen content.
-
The "Why" Behind High-Temperature Incineration: Standard incineration (~800°C) is insufficient for the trifluoromethyl group. The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). Incomplete combustion can generate hydrogen fluoride (HF) and potentially toxic fluorinated organics.
-
Requirement: Incinerator operating at >1100°C (2000°F) with a residence time >2 seconds.
-
Scrubbing: The facility must have wet scrubbers (caustic soda) to neutralize the acid gases (HBr and HF) generated during destruction.
Part 4: Step-by-Step Disposal Protocol
Step 1: Segregation & Collection
-
Container: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a Teflon-lined cap. Avoid metal containers as acidic byproducts from hydrolysis (if moisture enters) can corrode metal.
-
Segregation: Keep separate from:
Step 2: Labeling
Affix a hazardous waste label with the following specific details:
-
Chemical Name: 2-Bromo-4-(trifluoromethyl)-1,1-biphenyl[4]
-
Hazard Checkbox: Toxic, Irritant.
Step 3: Storage (Pre-Transport)
-
Store in a Satellite Accumulation Area (SAA) at or near the point of generation.
-
Secondary containment (tray) is mandatory to capture potential breakage.
-
Keep container closed at all times except when adding waste.
Step 4: Scheduling Pickup
Contact your EHS (Environmental Health & Safety) department or licensed waste contractor (e.g., Veolia, Clean Harbors).
-
Manifest Declaration: Declare as "Waste Solid, Organic, n.o.s. (contains brominated biphenyls)."[5][9]
-
Profile Note: Explicitly state "Contains Organic Fluorine" to ensure the receiving facility utilizes appropriate refractory lining and scrubbing systems.
Part 5: Visualizing the Workflow
Figure 1: Waste Decision Tree & Logic Flow
Caption: Decision logic for segregating and disposing of halogenated biphenyls to ensure regulatory compliance and complete destruction.
Part 6: Emergency Spill Response Procedures
In the event of a spill outside of a fume hood:
-
Assessment: If spill is >50g or outside the lab, activate Emergency Evacuation .
-
PPE Upgrade: Use Silver Shield/4H or Viton gloves if dissolving in organic solvents. Standard Nitrile is acceptable for dry solid cleanup.
-
Decontamination:
-
After sweeping up solids, wipe the surface with a soap/water solution.
-
Do NOT use bleach (sodium hypochlorite) immediately, as reaction with potential amine impurities (if synthesis intermediates are present) could be hazardous, though generally safe with the pure biphenyl. Water/Surfactant is safest.
-
Collect all wipes into the hazardous waste container.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2024). Land Disposal Restrictions for Halogenated Organic Compounds (HOCs). 40 CFR Part 268.[1] [Link]
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-Bromo-4-(trifluoromethyl)biphenyl.
-
Tsang, W., et al. (1998). Incineration of Fluorinated Organic Compounds. National Institute of Standards and Technology (NIST). [Link]
Sources
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- 2. rivm.nl [rivm.nl]
- 3. adem.alabama.gov [adem.alabama.gov]
- 4. 255837-15-1|2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl|BLD Pharm [bldpharm.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. combi-blocks.com [combi-blocks.com]
- 9. 2-Bromo-4'-(trifluoromethyl)biphenyl | 255837-15-1 [chemicalbook.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-4-(trifluoromethyl)-1,1-biphenyl
As researchers and drug development professionals, our work with novel chemical entities like 2-Bromo-4-(trifluoromethyl)-1,1-biphenyl demands a proactive and deeply informed approach to safety. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to cultivate a culture of safety and excellence within your laboratory.
Understanding the Hazard Profile
Before we can select the appropriate PPE, we must first understand the inherent risks associated with 2-Bromo-4-(trifluoromethyl)-1,1-biphenyl. Based on data from structurally similar compounds, a comprehensive hazard profile can be established.
The primary hazards include:
-
Acute Oral Toxicity : The substance is harmful if swallowed.[1][2]
-
Skin Irritation : Direct contact can cause skin irritation.[1][2][3]
-
Serious Eye Irritation : Contact with the eyes can lead to serious irritation.[1][2][3]
-
Respiratory Irritation : Inhalation of dust or fumes may cause respiratory irritation.[2][3]
-
Aquatic Toxicity : This chemical is very toxic to aquatic life with long-lasting effects.[1]
It is crucial to note that for many compounds of this nature, occupational exposure limits (OELs) have not been established.[4][5] This absence of data necessitates a more cautious approach, assuming a high degree of hazard and implementing robust protective measures.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all solution. It must be tailored to the specific procedures being performed, the quantities of the substance being handled, and the potential for exposure. The following sections detail the minimum required PPE and provide a rationale for their use.
Why it's critical: 2-Bromo-4-(trifluoromethyl)-1,1-biphenyl and its analogues are known to cause skin irritation upon contact.[1][2][3] Effective dermal protection is the first line of defense against accidental exposure.
-
Laboratory Coat: A standard, flame-resistant lab coat should be worn at all times. For procedures with a higher risk of splashes, consider a chemical-resistant apron over the lab coat.
-
Full-Length Trousers and Closed-Toe Shoes: Never work with this compound with exposed legs or feet. Full-length trousers and shoes that fully cover the foot are mandatory.
-
Gloves: The choice of glove material is paramount.
-
Material: Nitrile gloves are a common and effective choice for incidental contact.[6][7] For prolonged handling or in situations with a high risk of splash, consider heavier-duty gloves or double-gloving.
-
Inspection and Replacement: Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.
-
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents skin irritation and potential absorption.[1][3] |
| Body Protection | Flame-resistant laboratory coat | Protects skin and clothing from splashes and spills. |
| Footwear | Closed-toe shoes | Prevents exposure from spills. |
Why it's critical: The risk of serious eye irritation is significant.[1][2][3] A single, small splash could have severe consequences for your vision.
-
Safety Goggles: At a minimum, chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards must be worn.[5][8] These provide a seal around the eyes, offering protection from splashes from all directions.
-
Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[9][10] This provides an extra layer of protection for the entire face.
Why it's critical: While the vapor pressure of this compound may be low, the potential for respiratory irritation from dust or aerosols is a key concern.[2][3]
-
Engineering Controls: The primary method of respiratory protection is the use of engineering controls. Always handle 2-Bromo-4-(trifluoromethyl)-1,1-biphenyl in a certified chemical fume hood.[4][11] This will capture any dust or fumes at the source, preventing them from entering your breathing zone.
-
Respirators: In the absence of adequate engineering controls or during emergency situations, a NIOSH-approved respirator with the appropriate cartridges should be used. A respiratory protection program that includes fit testing and a cartridge change-out schedule is essential in such cases.[10]
Operational and Disposal Plans
A comprehensive safety plan extends beyond the use of PPE. It must also include clear, step-by-step procedures for handling and disposal.
The following diagram outlines a self-validating workflow for the safe handling of 2-Bromo-4-(trifluoromethyl)-1,1-biphenyl.
Caption: A workflow diagram illustrating the key steps for the safe handling of 2-Bromo-4-(trifluoromethyl)-1,1-biphenyl.
In the event of a spill, evacuate the area and alert your safety officer. For small spills, and only if you are trained to do so, use an absorbent material to contain the spill and place it in a sealed container for disposal.[1] Always refer to your institution's specific emergency procedures.
2-Bromo-4-(trifluoromethyl)-1,1-biphenyl and any contaminated materials must be disposed of as hazardous waste.[1][3][4][11][12][13] Do not dispose of this chemical down the drain, as it is toxic to aquatic life.[1] Ensure that all waste containers are clearly labeled and stored in a designated hazardous waste accumulation area.
Conclusion
The safe handling of 2-Bromo-4-(trifluoromethyl)-1,1-biphenyl is a matter of both procedural diligence and scientific understanding. By understanding the hazards and the rationale behind each piece of personal protective equipment, you can ensure a safe and productive research environment. This guide provides a foundation for your safety protocols; always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheets.
References
-
2-FLUORO-4- BROMO BIPHENYL MSDS CAS-No. - Loba Chemie. [Link]
-
Personal protective equipment for laboratory - Scharlab. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. [Link]
-
Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International. [Link]
-
Personal Protective Equipment - Mabi. [Link]
-
Table of exposure limits for chemical and biological substances | WorkSafeBC. [Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. 2-Bromo-4'-(trifluoromethyl)biphenyl | 255837-15-1 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal protective equipment for laboratory | Scharlab [scharlab.com]
- 7. mabi.fr [mabi.fr]
- 8. echemi.com [echemi.com]
- 9. Personal Protective Equipment | STERIS [steris.com]
- 10. americanchemistry.com [americanchemistry.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
